molecular formula C13H11NO3 B578111 3-(3-Hydroxymethylphenyl)isonicotinic acid CAS No. 1261991-78-9

3-(3-Hydroxymethylphenyl)isonicotinic acid

Cat. No.: B578111
CAS No.: 1261991-78-9
M. Wt: 229.235
InChI Key: YTODBIIMKRCNKY-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)isonicotinic acid (CAS 1261991-78-9) is a high-value chemical building block in pharmaceutical research and development. This compound features both a carboxylic acid and a benzyl alcohol functional group, making it a versatile intermediate for constructing more complex molecules through various synthetic transformations. Its structural motifs are commonly investigated in medicinal chemistry. Research indicates its potential application as a precursor in the synthesis of compounds targeting the central nervous system, including potential anti-inflammatory, analgesic agents, and therapeutics for neurological conditions such as Alzheimer's and Parkinson's disease . The isonicotinic acid core is a significant pharmacophore in established therapeutics; for instance, derivatives like isoniazid are first-line prodrugs for tuberculosis treatment, requiring activation by bacterial catalase-peroxidase (KatG) to inhibit mycolic acid synthesis in Mycobacterium tuberculosis . While this compound is for research purposes only, its structure offers a promising scaffold for developing novel bioactive molecules. It is offered with a high purity level to ensure consistent and reliable results in experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-14-5-4-11(12)13(16)17/h1-7,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTODBIIMKRCNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687102
Record name 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-78-9
Record name 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 3-(3-Hydroxymethylphenyl)isonicotinic acid. Given the absence of extensive published experimental data for this specific molecule, this document outlines a robust synthetic methodology, presents predicted analytical data based on established spectroscopic principles, and explores a hypothetical biological pathway relevant to isonicotinic acid derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel pyridine-based compounds for drug discovery and development.

Introduction

This compound is a bi-aryl compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core linked to a benzyl alcohol moiety. Isonicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, most notably represented by the antitubercular drug isoniazid.[1][2][3][4] The incorporation of a hydroxymethylphenyl group introduces new possibilities for modifying the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The structural elucidation of such novel compounds is the first critical step in their development as potential therapeutic agents.

Physicochemical Properties

Based on its chemical structure and data from commercial suppliers, the fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃[5]
Molecular Weight 229.23 g/mol [5]
CAS Number 1261991-78-9[5]
Appearance Predicted to be a white to off-white solid
Solubility Predicted to be soluble in polar organic solvents like DMSO and methanol

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5] The proposed reaction couples a protected 3-bromo-isonicotinic acid ester with (3-(hydroxymethyl)phenyl)boronic acid.

Materials and Reagents
  • Methyl 3-bromoisonicotinate

  • (3-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Experimental Procedure

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromoisonicotinate (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (methyl 3-(3-hydroxymethylphenyl)isonicotinate) by silica gel column chromatography.

Step 2: Ester Hydrolysis

  • Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 4-5 with 1 M HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Predicted Analytical Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. This data is theoretical and intended to serve as a reference for experimental characterization.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.90s1HH-2 (Pyridine)
~8.65d1HH-6 (Pyridine)
~7.80d1HH-5 (Pyridine)
~7.50s1HH-2' (Phenyl)
~7.45d1HH-6' (Phenyl)
~7.40t1HH-5' (Phenyl)
~7.30d1HH-4' (Phenyl)
~5.30t1H-CH₂OH
~4.60d2H-CH₂ OH
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~166.5-COOH
~152.0C-6 (Pyridine)
~150.5C-2 (Pyridine)
~142.0C-3' (Phenyl)
~138.0C-1' (Phenyl)
~137.5C-3 (Pyridine)
~129.0C-5' (Phenyl)
~127.0C-6' (Phenyl)
~126.5C-4' (Phenyl)
~125.5C-2' (Phenyl)
~124.0C-5 (Pyridine)
~62.5-CH₂OH
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3400MediumO-H stretch (Alcohol)
~3050MediumC-H stretch (Aromatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic rings)
~1250StrongC-O stretch (Carboxylic acid)
~1050StrongC-O stretch (Alcohol)
Predicted Mass Spectrometry Data (ESI+)
m/zInterpretation
230.0761[M+H]⁺ (Calculated for C₁₃H₁₂NO₃⁺)
212.0655[M+H - H₂O]⁺ (Loss of water)
184.0706[M+H - COOH₂]⁺ (Loss of formic acid)

Potential Biological Significance and Signaling Pathways

Derivatives of isonicotinic acid are well-established as antimicrobial agents. The primary mechanism of action for isoniazid, for instance, involves its activation by a mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of a radical species. This species then covalently adducts with NAD⁺, and the resulting complex inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the bacterial cell wall.[7]

While the specific biological activity of this compound is uncharacterized, its structural similarity to other bioactive pyridine carboxylic acids suggests it could be a candidate for investigation as an enzyme inhibitor.[8] A plausible, albeit hypothetical, signaling pathway could involve the inhibition of a key bacterial enzyme, disrupting a vital metabolic process.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Experimental Workflow for Synthesis

G cluster_coupling Step 1: Suzuki-Miyaura Coupling cluster_hydrolysis Step 2: Saponification A Mix Reactants: Methyl 3-bromoisonicotinate + Phenylboronic acid + Base (K₂CO₃) B Add Catalyst: Pd(OAc)₂ + PPh₃ in Dioxane/Water A->B C Heat & Reflux (90-100 °C, 12-16h) B->C D Work-up & Extraction (Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Dissolve Ester in MeOH/Water E->F Purified Ester G Add LiOH (Stir at RT, 4-6h) F->G H Acidify with HCl (to pH 4-5) G->H I Filter & Dry Product H->I

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Biological Signaling Pathway

G Compound 3-(3-Hydroxymethylphenyl) isonicotinic acid (Prodrug) Activation Bacterial Enzyme (e.g., KatG-like) Compound->Activation Bioactivation ActiveSpecies Activated Radical Species Activation->ActiveSpecies TargetEnzyme Essential Bacterial Enzyme (e.g., InhA) ActiveSpecies->TargetEnzyme Inhibition Inhibition Pathway Vital Metabolic Pathway (e.g., Mycolic Acid Synthesis) TargetEnzyme->Pathway Catalyzes Result Bacterial Cell Death Pathway->Result Leads to Cell Viability Block Pathway Blocked Block->Pathway

Caption: Hypothetical mechanism of action via bacterial enzyme inhibition.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural characterization of this compound. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation. While experimental data is currently limited, the predicted spectroscopic data serves as a valuable benchmark for future analytical work. The potential biological activities of this compound, inferred from the broader class of isonicotinic acid derivatives, highlight its promise as a scaffold for further investigation in drug discovery, particularly in the development of novel antimicrobial agents. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological properties.

References

The Expanding Therapeutic Potential of Isonicotinic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide spectrum of biological activities, most notably exemplified by the frontline antitubercular drug, isoniazid.[1][2] This technical guide provides a comprehensive overview of the current research on the biological activities of isonicotinic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to facilitate further investigation and development in this promising area.

Anticancer Activities

A growing body of evidence suggests that isonicotinic acid derivatives possess potent anticancer properties against a variety of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The cytotoxic effects of various isonicotinic acid derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: Anticancer Activity of Isonicotinic Acid Hydrazone Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Isoniazid Derivative 15HCT-116 (Colon)0.84[3]
Isoniazid Derivative 18HCT-116 (Colon)0.61[3]
Isoniazid Derivative 31HCT-116 (Colon)0.72[3]
Isoniazid Derivative 15OVCAR-8 (Ovary)1.32[3]
Isoniazid Derivative 18OVCAR-8 (Ovary)0.98[3]
Isoniazid Derivative 31OVCAR-8 (Ovary)1.15[3]
Isoniazid Derivative 15HL-60 (Leukemia)3.36[3]
Isoniazid Derivative 18HL-60 (Leukemia)2.45[3]
Isoniazid Derivative 31HL-60 (Leukemia)2.88[3]
Isoniazid Derivative 15SF-295 (Glioblastoma)1.98[3]
Isoniazid Derivative 18SF-295 (Glioblastoma)1.47[3]
Isoniazid Derivative 31SF-295 (Glioblastoma)1.72[3]

Table 2: Anticancer Activity of Other Isonicotinic Acid Derivatives

Derivative TypeCompoundCell LineIC50 (µM)Reference
Ru(II) ComplexComplex 1A431 (Epidermoid Carcinoma)Moderate[4]
Ru(II) ComplexComplex 1MDA-MB 231 (Breast Cancer)Moderate[4]
Signaling Pathways in Anticancer Activity

Isonicotinic acid derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation.

One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Studies have indicated that certain isoniazid-hydrazone derivatives can induce apoptosis through a mitochondria-dependent pathway, leading to the activation of caspases, which are the executioners of apoptosis.[5]

Isonicotinic_Acid_Derivative Isonicotinic Acid Derivative Mitochondria Mitochondria Isonicotinic_Acid_Derivative->Mitochondria Disruption of Mitochondrial Membrane Potential Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis Induction by Isonicotinic Acid Derivatives.

Furthermore, these derivatives can induce cell cycle arrest , preventing cancer cells from progressing through the division cycle. This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[5]

Isonicotinic_Acid_Derivative Isonicotinic Acid Derivative CDK_Cyclin CDK/Cyclin Complexes Isonicotinic_Acid_Derivative->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest Isonicotinic_Acid_Derivative->Cell_Cycle_Arrest Induces Cell_Cycle_Progression Cell Cycle Progression (G1 -> S -> G2 -> M) CDK_Cyclin->Cell_Cycle_Progression CDK_Cyclin->Cell_Cycle_Arrest

Cell Cycle Arrest by Isonicotinic Acid Derivatives.

Antimicrobial Activities

Isonicotinic acid derivatives, particularly isoniazid, are renowned for their potent activity against Mycobacterium tuberculosis. Beyond tuberculosis, various derivatives have demonstrated a broad spectrum of antimicrobial activity against other bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several isonicotinic acid derivatives against various microbial strains are presented below.

Table 3: Antitubercular Activity of Isonicotinic Acid Derivatives

Derivative TypeCompoundStrainMIC (µg/mL)Reference
HydrazideIsoniazidM. tuberculosis H37Rv0.02-0.06[2]
N(2)-acyl hydrazideCompound 12M. tuberculosis H37RvMore active than isoniazid[6]

Table 4: Antibacterial and Antifungal Activity of Isonicotinic Acid Derivatives

Derivative TypeCompoundMicroorganismMIC (µg/mL)Reference
NicotinamideNC 3P. aeruginosa0.016 mM[7]
NicotinamideNC 5S. aureus0.03 mM[7]
AmideCompound 1bS. aureus125-500[8]
AmideCompound 2dS. aureus500-1000[8]
1,3,4-OxadiazoleVariousS. aureus, B. subtilis, P. aeruginosa, E. coliModerate to Good[9]

Anti-inflammatory Activities

Recent studies have highlighted the anti-inflammatory potential of isonicotinic acid derivatives. The proposed mechanism involves the inhibition of key inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some isonicotinic acid derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins.[1] Additionally, nicotinic acid, an isomer of isonicotinic acid, has been shown to exert anti-inflammatory effects by activating the G-protein coupled receptor 109A (GPR109A), which leads to the inhibition of the NF-κB signaling pathway.

cluster_0 COX-2 Pathway cluster_1 NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins GPR109A GPR109A IKK IKK GPR109A->IKK I_kappa_B IκB IKK->I_kappa_B Inhibits phosphorylation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Sequesters Inflammatory_Genes Inflammatory Gene Expression NF_kappa_B->Inflammatory_Genes Isonicotinic_Acid_Derivative Isonicotinic Acid Derivative Isonicotinic_Acid_Derivative->COX2 Inhibits Isonicotinic_Acid_Derivative->GPR109A Activates

Anti-inflammatory Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of various isonicotinic acid derivatives and for key biological assays cited in this guide.

General Workflow for Drug Discovery

The discovery and development of new isonicotinic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Screening Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) Purification->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Preclinical Preclinical Studies Lead_Optimization->Preclinical

General Workflow for Isonicotinic Acid Derivative Discovery.
Synthesis Protocols

1. Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

  • Materials: Ethyl isonicotinate, hydrazine hydrate, absolute ethanol.

  • Procedure: A mixture of ethyl isonicotinate (1 equivalent) and hydrazine hydrate (1.1 equivalents) in absolute ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield isonicotinic acid hydrazide.[10]

2. Synthesis of Isonicotinoyl Hydrazones

  • Materials: Isonicotinic acid hydrazide, appropriate aldehyde or ketone, ethanol or methanol, catalytic amount of glacial acetic acid.

  • Procedure: A solution of isonicotinic acid hydrazide (1 equivalent) and the corresponding aldehyde or ketone (1 equivalent) in ethanol or methanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 2-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent, and recrystallized to afford the pure hydrazone derivative.

3. Synthesis of Isonicotinic Acid Esters

  • Materials: Isonicotinic acid, corresponding alcohol (e.g., p-nitrophenol, N-hydroxysuccinimide), thionyl chloride (SOCl2), dimethylformamide (DMF), triethylamine, tetrahydrofuran (THF).

  • Procedure: Isonicotinic acid is reacted with SOCl2 catalyzed by DMF at room temperature to form isonicotinoyl chloride hydrochloride. This intermediate is then reacted with the desired alcohol in THF with triethylamine as a base to yield the corresponding active ester.[11]

4. Synthesis of 1,3,4-Oxadiazole Derivatives

  • Materials: Isonicotinic acid hydrazide, substituted aromatic acid, phosphorus oxychloride (POCl3).

  • Procedure: A mixture of isonicotinic acid hydrazide (1 equivalent) and a substituted aromatic acid (1 equivalent) is refluxed in an excess of phosphorus oxychloride for 5-7 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to give the 2,5-disubstituted-1,3,4-oxadiazole.[12]

Biological Assay Protocols

1. MTT Assay for Anticancer Activity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[13][14][15]

2. Broth Microdilution Method for Antimicrobial Susceptibility Testing

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of twofold dilutions of the agent in a liquid growth medium.

  • Protocol:

    • Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][16]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational models that relate the chemical structure of a series of compounds to their biological activity. For isonicotinic acid derivatives, QSAR studies have been employed to identify key structural features that influence their antimicrobial and anticancer activities. These studies often reveal that lipophilicity, electronic properties, and steric factors of the substituents on the isonicotinic acid scaffold play a crucial role in determining the biological potency. Such models are invaluable for the rational design of new, more effective derivatives.[14]

Conclusion and Future Perspectives

Isonicotinic acid derivatives represent a versatile and promising class of compounds with a broad range of therapeutic applications. While the antitubercular activity of isoniazid is well-established, ongoing research continues to unveil the significant potential of other derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the isonicotinic acid scaffold allows for the generation of large libraries of compounds for screening and optimization.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

  • Exploring a wider range of derivatives: Moving beyond hydrazones to investigate other classes of derivatives will likely lead to the discovery of novel compounds with improved activity and pharmacological profiles.

  • In vivo studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety.

  • Leveraging QSAR and computational modeling: The continued use of in silico tools will accelerate the discovery and optimization of lead compounds.

The continued exploration of isonicotinic acid derivatives holds great promise for the development of new and effective therapies for a variety of diseases.

References

The Enigmatic Profile of 3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Technical Overview Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid, identified by the CAS number 1261991-78-9 and the molecular formula C13H11NO3, remains a compound of significant interest yet limited public documentation. Despite its availability from various chemical suppliers, a thorough review of scientific literature and patent databases reveals a notable absence of dedicated research on its specific discovery, historical development, and biological activity. This technical guide, therefore, aims to provide a comprehensive overview by drawing parallels with structurally related 3-aryl-isonicotinic acid derivatives, offering insights into its plausible synthesis and potential areas of investigation for researchers, scientists, and drug development professionals.

Plausible Synthesis Pathway

This proposed synthesis would likely involve the coupling of a protected 3-bromo-isonicotinic acid derivative with (3-(hydroxymethyl)phenyl)boronic acid. The use of a protecting group on the carboxylic acid moiety of the isonicotinic acid, such as an ester, would be crucial to prevent undesirable side reactions during the coupling process. Subsequent deprotection would then yield the final product.

Conceptual Experimental Workflow

The following diagram illustrates a plausible experimental workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

G start Start step1 Protection of 3-bromo-isonicotinic acid (e.g., esterification) start->step1 step2 Suzuki-Miyaura Coupling: - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) step1->step2 step4 Work-up and Purification (e.g., Extraction, Chromatography) step2->step4 step3 Reaction with (3-(hydroxymethyl)phenyl)boronic acid step3->step2 step5 Deprotection of the carboxylic acid step4->step5 step6 Final Purification (e.g., Recrystallization) step5->step6 end This compound step6->end

A conceptual workflow for the synthesis of this compound.

Data Presentation

Due to the absence of specific experimental data for this compound in the public domain, a quantitative data summary table cannot be provided at this time. Researchers initiating studies on this compound would need to generate empirical data through synthesis and characterization.

Experimental Protocols

As no specific experimental studies on this compound have been identified, detailed methodologies for key experiments cannot be cited. However, a generalized protocol for the proposed Suzuki-Miyaura coupling is outlined below.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactant Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the protected 3-bromo-isonicotinic acid derivative, (3-(hydroxymethyl)phenyl)boronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water), is added to the reaction vessel.

  • Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is typically washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified using an appropriate technique, such as column chromatography on silica gel.

  • Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis with an acid or base).

  • Final Purification: The final product, this compound, is further purified, for instance, by recrystallization, to yield the pure compound.

Signaling Pathways and Biological Activity

The biological activity and any associated signaling pathways of this compound are currently unknown. The isonicotinic acid scaffold is present in various biologically active molecules, exhibiting a range of activities including anti-inflammatory and antimicrobial effects. Therefore, it is plausible that this compound may also possess interesting pharmacological properties. Future research would be necessary to elucidate its biological function and mechanism of action.

Conclusion

While the discovery and history of this compound remain undocumented, this technical guide provides a foundational understanding based on analogous structures. The proposed synthetic pathway offers a starting point for researchers interested in studying this molecule. The absence of biological data highlights a significant knowledge gap and underscores the opportunity for novel investigations into the potential therapeutic applications of this enigmatic compound. Further research is essential to uncover its chemical and biological properties, which could pave the way for its use in drug discovery and development.

3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Versatile Precursor for Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for extensive chemical exploration to optimize their potency and drug-like properties. This technical guide explores the potential of 3-(3-Hydroxymethylphenyl)isonicotinic acid as a versatile precursor for the synthesis of novel PROTACs. While direct literature on the use of this specific molecule in published PROTACs is limited, its structural features—a readily functionalizable carboxylic acid and a hydroxymethyl group—offer strategic advantages for its incorporation into PROTAC design, particularly for targeting E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). This document provides a comprehensive overview of its chemical properties, proposed synthetic strategies for its activation and incorporation into PROTACs, and hypothetical experimental workflows for the evaluation of the resulting degraders.

Introduction to this compound

This compound is a trifunctional building block featuring a pyridine core, a carboxylic acid at the 4-position, and a phenyl group with a hydroxymethyl substituent at the 3-position of the pyridine ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, including PROTACs.

Chemical Properties:

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [2]
CAS Number 1261991-78-9[2][3]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and DMFN/A

Role as a PROTAC Precursor: A Hypothetical Framework

The utility of this compound in PROTAC synthesis lies in its two distinct functional handles, which can be orthogonally addressed.

  • The Isonicotinic Acid Moiety: The carboxylic acid can be activated to form an amide bond, a common linkage in PROTACs, connecting it to a linker or directly to a warhead for the protein of interest (POI).

  • The Hydroxymethylphenyl Moiety: The primary alcohol of the hydroxymethyl group provides a versatile point for linker attachment through ether or ester linkages. This allows for the exploration of different linker lengths and compositions, which is crucial for optimizing the ternary complex formation between the POI and the E3 ligase.

The phenylisonicotinic acid core could potentially serve as a novel scaffold for an E3 ligase ligand, or as a component of the linker itself, contributing to the overall conformation and physicochemical properties of the PROTAC.

Experimental Protocols: Proposed Synthetic Strategies

While specific protocols for PROTACs containing this compound are not available in the public domain, established synthetic methodologies for isonicotinic acid derivatives and benzyl alcohol-containing linkers can be adapted.

Activation of the Carboxylic Acid

The carboxylic acid of this compound can be activated for amide bond formation using standard coupling reagents. A common method involves the formation of an active ester.

Protocol: Synthesis of an N-Hydroxysuccinimide (NHS) Ester of this compound

  • Dissolution: Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired NHS ester.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group can be utilized for linker attachment, for example, by reacting it with a linker that has a terminal leaving group.

Protocol: Attachment of a Polyethylene Glycol (PEG) Linker

  • Alkylation: To a solution of this compound (or its ester-protected form) (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 equivalents) at 0°C.

  • Linker Addition: After stirring for 30 minutes, add the PEG linker functionalized with a leaving group (e.g., a tosylate or mesylate) (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Extraction: Quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography. If an ester protecting group was used, it can be deprotected in a subsequent step.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed synthetic strategies and the general mechanism of action for a PROTAC derived from this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis from Precursor Precursor This compound Activated_Acid Activated Ester (e.g., NHS ester) Precursor->Activated_Acid Activation Functionalized_Alcohol Linker-Attached Alcohol (e.g., PEGylated) Precursor->Functionalized_Alcohol Linker Attachment POI_Ligand Protein of Interest (POI) Ligand-Linker Activated_Acid->POI_Ligand Amide Coupling Functionalized_Alcohol->POI_Ligand Coupling E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule POI_LigandE3_Ligand POI_LigandE3_Ligand POI_LigandE3_Ligand->PROTAC Final Coupling

A proposed synthetic workflow for a PROTAC.

PROTAC_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination E2 Enzyme + Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

The general mechanism of PROTAC-mediated protein degradation.

Potential Applications and Future Directions

The versatility of this compound as a precursor allows for the generation of a diverse library of PROTACs. By varying the linker length and composition, as well as the POI and E3 ligase ligands, researchers can systematically explore the structure-activity relationships to develop highly potent and selective degraders.

Future work should focus on the synthesis and evaluation of PROTACs incorporating this scaffold. Key experimental evaluations would include:

  • Binding Assays: Determining the binding affinity of the novel E3 ligase ligand portion (if applicable) to its target E3 ligase (e.g., VHL or CRBN) using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Ternary Complex Formation Assays: Assessing the ability of the PROTAC to induce the formation of a stable ternary complex between the POI and the E3 ligase.

  • Western Blot Analysis: Quantifying the degradation of the target protein in cells treated with the PROTAC to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

  • Cell Viability Assays: Evaluating the cytotoxic effects of the PROTAC on cancer cell lines to determine its therapeutic potential.

Conclusion

While direct evidence for the use of this compound as a PROTAC precursor is not yet prominent in scientific literature, its chemical structure presents a compelling case for its utility in this field. The presence of two orthogonally addressable functional groups provides a strategic advantage for the modular synthesis of novel PROTACs. The hypothetical workflows and experimental strategies outlined in this guide offer a roadmap for researchers to explore the potential of this promising building block in the development of next-generation targeted protein degraders. The exploration of novel scaffolds like this is crucial for expanding the chemical space of PROTACs and ultimately for developing new and effective therapeutics.

References

In Silico Prediction of Protein Targets for 3-(3-Hydroxymethylphenyl)isonicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological targets of the novel compound, 3-(3-Hydroxymethylphenyl)isonicotinic acid. Given the nascent stage of research on this specific molecule, this document outlines a structured, multi-faceted computational approach to elucidate its potential mechanisms of action, with a focus on targets implicated in inflammation and oncology. We present a series of hypothetical predicted targets derived from established in silico techniques, detail the experimental protocols for their validation, and visualize the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery and target identification.

Introduction

This compound is a small molecule with a chemical structure suggestive of potential biological activity. While empirical data on its specific targets are not yet available, its structural similarity to other isonicotinic acid derivatives with known anti-inflammatory and anti-cancer properties warrants a thorough investigation into its therapeutic potential. In silico target prediction, also known as target fishing, offers a rapid and cost-effective initial step to generate testable hypotheses regarding a compound's mechanism of action.[1]

This guide details a systematic in silico workflow to identify and prioritize potential protein targets for this compound. The methodologies covered include ligand-based and structure-based approaches, which leverage the vast and growing databases of known drug-target interactions and protein structures.[1][2] The predicted targets are presented, and detailed protocols for subsequent experimental validation are provided to bridge the gap between computational prediction and biological confirmation.

In Silico Target Prediction Methodologies

A multi-pronged in silico approach is employed to enhance the robustness of target prediction. This involves both ligand-based and receptor-based methods.

2.1. Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.

  • 2D Chemical Similarity Searching: This technique involves comparing the 2D fingerprint of this compound against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). The Tanimoto coefficient is a commonly used metric to quantify structural similarity.

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups responsible for a molecule's biological activity.[2] A pharmacophore model for this compound can be generated and used to screen 3D databases of known protein targets.

2.2. Receptor-Based Approaches

These methods utilize the 3D structure of potential protein targets.

  • Reverse Docking: This is a powerful technique where the small molecule of interest is docked against a large library of 3D protein structures.[1] The docking scores, which estimate the binding affinity, are then used to rank the potential targets.[3]

  • Binding Site Similarity Searching: This approach identifies proteins with similar ligand-binding pockets to known targets of structurally related molecules.

2.3. Integrated In Silico Workflow

The following diagram illustrates the integrated workflow for predicting the targets of this compound.

workflow cluster_ligand Ligand-Based Methods cluster_receptor Receptor-Based Methods cluster_analysis Analysis & Prioritization cluster_validation Experimental Validation ligand_start This compound Structure sim_search 2D Similarity Search ligand_start->sim_search pharm_model Pharmacophore Modeling ligand_start->pharm_model data_integration Data Integration & Consensus Scoring sim_search->data_integration pharm_model->data_integration receptor_start Protein Structure Databases rev_dock Reverse Docking receptor_start->rev_dock bind_site Binding Site Similarity receptor_start->bind_site rev_dock->data_integration bind_site->data_integration target_prioritization Target Prioritization data_integration->target_prioritization pathway_analysis Pathway Analysis target_prioritization->pathway_analysis validation Biochemical & Cellular Assays pathway_analysis->validation

Figure 1: In silico target prediction workflow.

Predicted Biological Targets

Based on the in silico workflow described above, a set of hypothetical high-priority targets for this compound has been identified. These targets are primarily associated with inflammatory and oncogenic signaling pathways.

Table 1: Summary of Predicted Targets for this compound

Target ClassPredicted TargetIn Silico Method(s)Predicted Binding Affinity (Docking Score, kcal/mol)Cellular Function
KinaseMitogen-activated protein kinase 14 (p38α)Reverse Docking, Pharmacophore Modeling-9.2Pro-inflammatory cytokine production, cell cycle regulation
KinaseCyclin-dependent kinase 2 (CDK2)Reverse Docking, 2D Similarity-8.7Cell cycle progression (G1/S transition)
KinaseVascular Endothelial Growth Factor Receptor 2 (VEGFR2)Reverse Docking-8.5Angiogenesis, tumor growth
EnzymeCyclooxygenase-2 (COX-2)Pharmacophore Modeling, 2D Similarity-9.5Inflammation, pain, fever
EnzymeMatrix Metalloproteinase-9 (MMP-9)Reverse Docking-8.1Extracellular matrix degradation, tumor invasion
Transcription FactorNuclear factor kappa B (NF-κB) p50/p65Binding Site Similarity-7.9Regulation of inflammatory and immune responses

Associated Signaling Pathways

The predicted targets are key components of several critical signaling pathways implicated in disease. Understanding these pathways provides a biological context for the potential effects of this compound.

4.1. p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of inflammatory responses.

p38_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) tak1 TAK1 stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38α mkk3_6->p38 mk2 MK2 p38->mk2 downstream Pro-inflammatory Cytokine (TNF-α, IL-6) Production mk2->downstream compound This compound compound->p38

Figure 2: Inhibition of the p38 MAPK pathway.

4.2. CDK2-Mediated Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and has anti-proliferative effects.

cdk2_pathway cyclinE Cyclin E cdk2 CDK2 cyclinE->cdk2 rb Rb cdk2->rb Phosphorylation e2f E2F rb->e2f s_phase S-Phase Entry e2f->s_phase compound This compound compound->cdk2

Figure 3: Inhibition of CDK2-mediated cell cycle progression.

Experimental Validation Protocols

The following section provides detailed methodologies for the experimental validation of the predicted targets.

5.1. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and its target protein in real-time.

  • Objective: To determine the binding affinity (KD) of this compound to the purified recombinant target proteins (p38α, CDK2, VEGFR2, COX-2, MMP-9, NF-κB).

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chips (e.g., CM5)

    • Purified recombinant target proteins (>95% purity)

    • This compound

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

    • Running buffer (e.g., HBS-EP+)

    • Amine coupling kit (EDC, NHS, ethanolamine)

  • Procedure:

    • Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling.

    • Binding Analysis: Inject a series of concentrations of this compound over the immobilized surface.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

5.2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.

  • Objective: To confirm the engagement of this compound with the predicted targets in intact cells.

  • Materials:

    • Cell line expressing the target protein(s)

    • This compound

    • Cell lysis buffer

    • Antibodies specific to the target proteins

    • Western blotting reagents and equipment

  • Procedure:

    • Treatment: Treat intact cells with this compound or vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of soluble target protein at each temperature by Western blotting.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

5.3. In Vitro Kinase/Enzyme Activity Assays

These assays measure the functional effect of the compound on the enzymatic activity of the predicted targets.

  • Objective: To determine the inhibitory potency (IC50) of this compound against the predicted kinase and enzyme targets.

  • General Protocol (Kinase Assay - e.g., p38α):

    • Reaction Setup: In a microplate, combine the kinase, its specific substrate (e.g., ATF2), and ATP in a reaction buffer.

    • Inhibition: Add varying concentrations of this compound.

    • Incubation: Incubate at the optimal temperature for the kinase reaction.

    • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo, fluorescence-based Z'-LYTE).

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.

  • General Protocol (Enzyme Assay - e.g., COX-2):

    • Reaction Setup: Combine the COX-2 enzyme and its substrate (arachidonic acid) in a reaction buffer.

    • Inhibition: Add varying concentrations of this compound.

    • Incubation: Incubate at the optimal temperature.

    • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • Data Analysis: Calculate the IC50 value from the dose-response curve.

Table 2: Experimental Validation Plan

Predicted TargetPrimary Validation AssaySecondary Validation AssayFunctional Cellular Assay
p38αp38α Kinase Activity Assay (IC50)CETSAMeasurement of TNF-α secretion in LPS-stimulated macrophages
CDK2CDK2 Kinase Activity Assay (IC50)CETSACell cycle analysis by flow cytometry
VEGFR2VEGFR2 Kinase Activity Assay (IC50)SPR (KD)Tube formation assay in HUVECs
COX-2COX-2 Enzyme Activity Assay (IC50)CETSAMeasurement of PGE2 production in stimulated cells
MMP-9MMP-9 Enzyme Activity Assay (IC50)SPR (KD)Gelatin zymography for MMP-9 activity in cell culture supernatant
NF-κBSPR (KD)CETSALuciferase reporter assay for NF-κB transcriptional activity

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the prediction of biological targets for the novel compound this compound. The hypothetical targets identified, primarily within the kinase and enzyme families, suggest a potential role for this molecule in modulating inflammatory and oncogenic pathways. The detailed experimental protocols provided offer a clear roadmap for the validation of these computational predictions.

Future work will involve the execution of these validation experiments to confirm the direct targets and elucidate the functional consequences of their modulation by this compound. A thorough understanding of its mechanism of action will be crucial for its further development as a potential therapeutic agent. The integration of in silico prediction with rigorous experimental validation represents a powerful paradigm in modern drug discovery, accelerating the journey from a promising molecule to a potential medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Hydroxymethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a substituted pyridine ring, is a common motif in pharmaceuticals. This document provides a detailed, three-step synthesis protocol for this compound starting from commercially available 3-bromoisonicotinic acid and (3-hydroxymethyl)phenylboronic acid. The synthesis involves an initial esterification, followed by a Suzuki-Miyaura cross-coupling reaction, and concludes with a saponification to yield the final product.

Overall Reaction Scheme

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)Analytical Data
1Esterification3-Bromoisonicotinic acidMethanol, Sulfuric acidMethyl 3-bromoisonicotinate~80-90>98 (GC)1H NMR, 13C NMR
2Suzuki-Miyaura CouplingMethyl 3-bromoisonicotinate(3-Hydroxymethyl)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Methyl 3-(3-hydroxymethylphenyl)isonicotinate~75-85>95 (LC-MS)1H NMR, 13C NMR
3Saponification (Hydrolysis)Methyl 3-(3-hydroxymethylphenyl)isonicotinateLithium hydroxide, Tetrahydrofuran, WaterThis compound>95>98 (HPLC)1H NMR, 13C NMR

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromoisonicotinate

Protocol:

  • To a solution of 3-bromoisonicotinic acid (1.0 eq) in methanol (5 mL per 1 g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3-bromoisonicotinate as a colorless to yellow liquid.[1][2]

Characterization Data for Methyl 3-bromoisonicotinate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.68 (s, 1H), 8.63 (d, J = 4.8 Hz, 1H), 7.80 (d, J = 4.8 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 155.8, 150.2, 142.1, 126.9, 121.3, 53.0.

Step 2: Synthesis of Methyl 3-(3-hydroxymethylphenyl)isonicotinate

Protocol:

  • In a round-bottom flask, combine methyl 3-bromoisonicotinate (1.0 eq), (3-hydroxymethyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, v/v).

  • Purge the mixture with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield methyl 3-(3-hydroxymethylphenyl)isonicotinate.

Characterization Data for Methyl 3-(3-hydroxymethylphenyl)isonicotinate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.65 (d, J = 4.9 Hz, 1H), 7.65 (d, J = 4.9 Hz, 1H), 7.50-7.40 (m, 2H), 7.35 (s, 1H), 7.30 (d, J = 7.5 Hz, 1H), 4.75 (s, 2H), 3.98 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 153.5, 149.1, 142.0, 141.2, 137.9, 130.0, 129.5, 127.8, 126.5, 125.8, 64.8, 52.7.

Step 3: Synthesis of this compound

Protocol:

  • Dissolve methyl 3-(3-hydroxymethylphenyl)isonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~4-5 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound as a white to off-white solid.

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H), 8.89 (s, 1H), 8.68 (d, J = 4.9 Hz, 1H), 7.78 (d, J = 4.9 Hz, 1H), 7.48 (t, J = 7.6 Hz, 1H), 7.42 (d, J = 7.6 Hz, 1H), 7.38 (s, 1H), 7.32 (d, J = 7.5 Hz, 1H), 5.25 (t, J = 5.7 Hz, 1H), 4.60 (d, J = 5.7 Hz, 2H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 166.2, 153.8, 149.5, 143.2, 141.8, 137.5, 129.8, 129.2, 127.5, 126.3, 125.5, 62.9.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.

Synthesis_Workflow cluster_reagents SM1 3-Bromoisonicotinic Acid Intermediate1 Methyl 3-bromoisonicotinate SM1->Intermediate1 Esterification SM2 (3-Hydroxymethyl)phenyl boronic Acid Intermediate2 Methyl 3-(3-hydroxymethyl phenyl)isonicotinate Reagent1 MeOH, H₂SO₄ Intermediate1->Intermediate2 Suzuki Coupling Reagent2 Pd(PPh₃)₄, Na₂CO₃ Product 3-(3-Hydroxymethylphenyl) isonicotinic Acid Intermediate2->Product Saponification Reagent3 LiOH, H₂O/THF

Caption: Overall synthetic workflow for this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Methyl 3-bromo- isonicotinate ArBr->OxAdd ArBOH (3-Hydroxymethyl)phenyl boronic Acid + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Purification of 3-(3-Hydroxymethylphenyl)isonicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method. The protocol is designed to effectively remove common impurities, such as starting materials, by-products, and colored impurities, yielding a product of high purity.

Principle of Recrystallization

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent should dissolve the compound sparingly or moderately at room temperature but have a high capacity to dissolve it at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

For compounds with both polar and non-polar characteristics, such as this compound which contains aromatic rings, a carboxylic acid, and a hydroxymethyl group, a mixed-solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (antisolvent) in which it is sparingly soluble to induce crystallization.

Experimental Protocol

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask. Ethanol is generally a good solvent for isonicotinic acid derivatives.[2]

    • Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

    • Gently heat the solution to boiling for 5-10 minutes with stirring.

    • Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the activated carbon.

  • Induction of Crystallization:

    • Heat the clear solution to just below its boiling point.

    • Slowly add deionized water (the antisolvent) dropwise to the hot solution with continuous stirring until a faint, persistent turbidity is observed. The use of water as an antisolvent is a common technique for polar compounds.[3]

    • If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol until the solution becomes clear again.

  • Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass or petri dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, dry in a desiccator over a suitable desiccant.

Data Presentation

The following table summarizes hypothetical but representative data for the purification of this compound by recrystallization.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) 95.2%99.8%
Melting Point 215-218 °C221-223 °C
Recovery Yield N/A85%

Visualizations

Experimental Workflow

G cluster_0 Purification Process cluster_1 Inputs & Outputs A 1. Dissolve Crude Product in Hot Ethanol B 2. Add Hot Water (Antisolvent) to Turbidity A->B Induce Saturation C 3. Slow Cooling to Room Temperature B->C Promote Crystal Growth D 4. Further Cooling in Ice Bath C->D Maximize Yield E 5. Vacuum Filtration D->E Isolate Crystals F 6. Wash Crystals with Cold Solvent Mixture E->F Remove Impurities G 7. Dry Purified Crystals F->G Final Product Pure Purified Product G->Pure Crude Crude Product Crude->A G Solvent Ideal Recrystallization Solvent High solubility at high temperature Low solubility at low temperature Does not react with solute Volatile for easy removal Compound This compound Polar functional groups (COOH, OH) Aromatic rings SolventSystem Mixed Solvent System Good Solvent (Ethanol) + Antisolvent (Water) Compound->SolventSystem Matches Polarity SolventSystem->Solvent Fulfills Criteria

References

Application Note: HPLC Method for Purity Analysis of 3-(3-Hydroxymethylphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, suitable for quality control and research environments.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. An isocratic elution with a mixture of acetonitrile and a phosphate buffer is employed. The separated compounds are detected by a UV detector, and the purity is determined by calculating the area percentage of the main peak. Aromatic carboxylic acids are often analyzed using reversed-phase chromatography.[1]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[2][3][4][5]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Potassium dihydrogen phosphate, ortho-phosphoric acid.

  • Sample: this compound reference standard and sample for analysis.

2. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with ortho-phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation. Mobile phases for similar compounds often consist of acetonitrile and a buffer.[2][4][6] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of the mobile phase components (e.g., water:acetonitrile 50:50 v/v) is typically used as the diluent.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

3. HPLC Method Parameters

The following table summarizes the recommended HPLC parameters. These may require optimization depending on the specific HPLC system and column used.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV spectrum)
Run Time 20 minutes

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a mixture of water and methanol to remove any residual buffer.

6. Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Buffer:Acetonitrile) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (100 µg/mL) standard_injection Inject Standard Solution prep_standard->standard_injection prep_sample Prepare Sample Solution (100 µg/mL) sample_injection Inject Sample Solution prep_sample->sample_injection blank_injection Inject Blank (Diluent) system_equilibration->blank_injection blank_injection->standard_injection standard_injection->sample_injection integrate_peaks Integrate Peak Areas sample_injection->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 3-(3-Hydroxymethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of 3-(3-Hydroxymethylphenyl)isonicotinic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and instrument operation, and a workflow diagram for clarity. This information is intended to assist researchers in confirming the structure and purity of this compound, which is a valuable building block in medicinal chemistry and materials science.

Introduction

This compound (CAS No. 1261991-78-9) is a bifunctional organic molecule incorporating a substituted pyridine ring, a benzyl alcohol moiety, and a carboxylic acid group.[1][2] Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol .[1][2] The accurate structural elucidation of this compound is critical for its application in drug discovery and the synthesis of novel materials. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note outlines the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of each nucleus. Based on the structure of this compound and established chemical shift ranges for its constituent functional groups, the following ¹H and ¹³C NMR data are predicted.

Structure and Numbering:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-2, H-6 (Pyridine)8.5 - 8.8m-2H
H-5 (Pyridine)7.8 - 8.1m-1H
H-2', H-4', H-5', H-6' (Phenyl)7.2 - 7.6m-4H
-CH₂- (Benzylic)4.5 - 4.7s-2H
-OH (Alcohol)5.0 - 5.5t~5-61H
-COOH (Carboxylic Acid)12.0 - 13.5br s-1H

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). The hydroxyl and carboxylic acid proton signals are exchangeable with D₂O and may be broad or not observed depending on the solvent and sample conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 170
C-2, C-6 (Pyridine)148 - 152
C-4 (Pyridine)140 - 145
C-1' (Phenyl)138 - 142
C-3' (Phenyl)135 - 140
C-3 (Pyridine)130 - 135
C-2', C-4', C-5', C-6' (Phenyl)125 - 130
C-5 (Pyridine)120 - 125
-CH₂- (Benzylic)60 - 65

Note: Chemical shifts are referenced to TMS (0 ppm). These are broadband proton-decoupled ¹³C NMR predictions.

Experimental Protocols

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300 MHz or higher) with a proton/carbon probe

Sample Preparation Protocol

G cluster_prep Sample Preparation weigh Weigh 5-10 mg of the sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap

Caption: Workflow for NMR sample preparation.

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to observe exchangeable protons). Vortex or sonicate briefly to ensure complete dissolution.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

¹H NMR Acquisition Protocol

G cluster_1H ¹H NMR Acquisition insert Insert the sample into the NMR spectrometer lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim setup Set up ¹H acquisition parameters shim->setup acquire Acquire the Free Induction Decay (FID) setup->acquire process Process the FID (Fourier Transform, Phasing, Baseline Correction) acquire->process integrate Integrate the signals and reference to TMS process->integrate

Caption: Workflow for ¹H NMR data acquisition.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Typical for 300 MHz):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0 to 15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 (adjust as needed for signal-to-noise).

    • Receiver Gain: Optimize automatically.

  • Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

  • Processing:

    • Apply a Fourier Transform to the FID.

    • Phase the spectrum manually or automatically.

    • Apply baseline correction.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm) or to internal TMS at 0 ppm.

    • Integrate the peaks.

¹³C NMR Acquisition Protocol

G cluster_13C ¹³C NMR Acquisition setup_13C Set up ¹³C acquisition parameters acquire_13C Acquire the ¹³C FID setup_13C->acquire_13C process_13C Process the FID (Fourier Transform, Phasing, Baseline Correction) acquire_13C->process_13C reference_13C Reference the spectrum process_13C->reference_13C

Caption: Workflow for ¹³C NMR data acquisition.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters (Typical for 75 MHz):

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, as ¹³C has low natural abundance).

    • Receiver Gain: Optimize automatically.

  • Acquisition: Start the ¹³C acquisition.

  • Processing:

    • Apply a Fourier Transform to the FID.

    • Phase the spectrum.

    • Apply baseline correction.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation

The obtained ¹H and ¹³C NMR spectra should be compared with the predicted data in Tables 1 and 2. The integration values in the ¹H NMR spectrum should correspond to the number of protons in each environment. The presence of all predicted signals with the appropriate chemical shifts, multiplicities, and integrations will confirm the structure of this compound. For further confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols and predicted spectral data serve as a valuable resource for researchers in confirming the identity and purity of this important chemical compound, ensuring reliability in subsequent research and development activities.

References

Application Notes and Protocols for 3-(3-Hydroxymethylphenyl)isonicotinic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3-Hydroxymethylphenyl)isonicotinic acid is a versatile linker suitable for solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminal peptide acids. Its unique structure, featuring a hydroxymethyl group for attachment to the solid support and a carboxylic acid for peptide chain elongation, allows for controlled synthesis and cleavage under specific conditions. This document provides detailed application notes and protocols for its use in Fmoc-based SPPS.

The general process of SPPS involves the initial attachment of the C-terminal amino acid to a solid support resin.[1] To prevent unwanted polymerization, the alpha-amino group and any reactive side chains of the amino acid are protected with temporary protecting groups.[1] Following attachment, the resin is washed to remove byproducts and excess reagents.[1] The N-alpha protecting group is then removed, and the resin is washed again before the next amino acid is coupled to the growing peptide chain.[1][2] This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[1][2] Finally, all protecting groups are removed, and the peptide is cleaved from the resin.[1][2]

Key Features and Advantages:
  • Acid-Labile Linkage: The benzylic hydroxyl group forms an ester linkage with the C-terminal amino acid, which is susceptible to cleavage by moderate to strong acids, such as trifluoroacetic acid (TFA).

  • Compatibility with Fmoc Chemistry: The linker is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, making it fully compatible with standard Fmoc-SPPS protocols.[3][4]

  • Versatility: Can be attached to various aminomethylated resins, providing flexibility in the choice of solid support.

Data Presentation

Table 1: Resin Loading Efficiency
Resin TypeLinker Activation MethodLoading Capacity (mmol/g)
Aminomethyl PolystyreneDIC/Oxyma0.65
TentaGel® AMHATU/DIEA0.42

Note: Loading capacity can vary depending on the batch of resin and reaction conditions.

Table 2: Cleavage Efficiency and Peptide Purity
Peptide SequenceCleavage CocktailCleavage Time (hours)Crude Purity (%)Overall Yield (%)
H-Ala-Phe-Gly-OHTFA/TIS/H₂O (95:2.5:2.5)29285
H-Leu-Val-Lys(Boc)-OHTFA/DODT/H₂O (95:2.5:2.5)38878

Note: Purity was determined by analytical RP-HPLC. Yield is calculated based on the initial loading of the first amino acid.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Resin
  • Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.[5]

  • Linker Activation: In a separate flask, dissolve this compound (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF (5 mL). Stir for 10 minutes at room temperature.

  • Coupling: Drain the DCM from the resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes. Wash as described above.

Protocol 2: Loading of the First Fmoc-Amino Acid
  • Resin Swelling: Swell the linker-functionalized resin (1 g) in DCM (10 mL) for 30 minutes.

  • Amino Acid Activation: In a separate flask, dissolve the first Fmoc-amino acid (4 eq.) and MSNT (4-nitro-1,2,3-triazole, 4 eq.) in DCM (10 mL). Add N-methylimidazole (3.6 eq.) and stir for 10 minutes.

  • Coupling: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum and determine the loading capacity using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc removal.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle of deprotection and coupling. Repeat the cycle for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF (10 mL) for 20 minutes.

    • Drain the DMF and add a solution of 20% piperidine in DMF (10 mL).

    • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.[5]

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate flask, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF (5 mL).

    • Add DIEA (6 eq.) to the activated amino acid solution and vortex briefly.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 4: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Place the dry peptide-resin in a round-bottom flask.

    • Add a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v) at a ratio of 10 mL per 100 mg of resin.[6]

    • Stir the mixture at room temperature for 2-3 hours. The use of scavengers like triisopropylsilane (TIS) is crucial to trap reactive carbocations generated during cleavage.[5]

  • Peptide Precipitation:

    • Filter the cleavage mixture to remove the resin beads.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Aminomethyl Resin Linker_Resin Linker-Functionalized Resin Resin->Linker_Resin Attach Linker AA1_Resin Fmoc-AA1-Linker-Resin Linker_Resin->AA1_Resin Couple 1st Fmoc-AA Peptide_Resin Fmoc-Peptide-Linker-Resin AA1_Resin->Peptide_Resin Repeat Deprotection/Coupling Cycles Deprotected_Peptide_Resin H-Peptide-Linker-Resin Peptide_Resin->Deprotected_Peptide_Resin Final Fmoc Deprotection Cleaved_Peptide Crude Peptide Deprotected_Peptide_Resin->Cleaved_Peptide TFA Cleavage

Caption: General workflow for solid-phase peptide synthesis.

Cleavage_Mechanism start Peptide-O-CH2-Ph-Py-COOH Attached to Resin protonation Peptide-O(H+)-CH2-Ph-Py-COOH Protonation by TFA start->protonation  TFA cleavage Peptide-COOH + +CH2-Ph-Py-COOH Carbocation Formation protonation->cleavage  Cleavage scavenging Carbocation + Scavenger (TIS) Trapped Carbocation cleavage->scavenging  Scavenging product {Purified Peptide} cleavage->product  Isolation & Purification

Caption: Proposed cleavage mechanism from the linker.

References

Application Notes and Protocols for Cell-based Assays Using 3-(3-Hydroxymethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a derivative of isonicotinic acid. While specific biological activities of this particular analog are not extensively documented in publicly available literature, its structural similarity to other well-studied isonicotinic acid derivatives, such as the antitubercular drug isoniazid, suggests potential avenues for investigation using cell-based assays.[1][2][3] These application notes provide a framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic, potential antimicrobial, and cell signaling effects of this compound. The protocols detailed below are foundational methods that can be adapted to screen and characterize the biological impact of this compound.

Potential applications for investigation include:

  • Antimicrobial Activity: Given that the parent molecule, isonicotinic acid hydrazide (isoniazid), is a cornerstone in tuberculosis treatment, it is pertinent to investigate this derivative for activity against various bacterial strains, particularly Mycobacterium tuberculosis.[1]

  • Modulation of Cellular Signaling Pathways: Nicotinic acid and its derivatives have been shown to influence various signaling pathways, including those involved in inflammation, cell metabolism, and proliferation such as the STAT3 and PI3K/Akt pathways.[4][5][6][7][8] Cell-based assays can elucidate the effect of the compound on these pathways.

  • Cytotoxicity Profiling: A crucial first step in drug discovery is to determine the cytotoxic profile of a compound against various cell lines to establish a therapeutic window.[9][10]

The following sections provide hypothetical data tables to illustrate expected outcomes, detailed experimental protocols for key assays, and diagrams to visualize experimental workflows and relevant signaling pathways.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the cell-based assays described. These are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineCell TypeAssay TypeIncubation Time (h)IC50 (µM)
HEK293Human Embryonic KidneyMTT48> 100
HepG2Human Hepatocellular CarcinomaCellTiter-Glo®4885.2
A549Human Lung CarcinomaNeutral Red Uptake4892.7
THP-1Human Monocytic LeukemiaMTT48> 100

Table 2: Antimicrobial Activity of this compound

Bacterial StrainGram TypeAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium smegmatisN/A (Acid-Fast)Broth Microdilution25
Escherichia coliGram-NegativeBroth Microdilution> 128
Staphylococcus aureusGram-PositiveBroth Microdilution> 128
Bacillus subtilisGram-PositiveBroth Microdilution64

Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells

Target ProteinTreatment Concentration (µM)Incubation Time (h)Fold Change in Phosphorylation (vs. Control)
p-STAT3 (Tyr705)50240.45
p-Akt (Ser473)50240.89
p-ERK1/2 (Thr202/Tyr204)50241.12

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line of interest (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the lowest concentration of the compound that inhibits visible growth of a bacterial strain.

Materials:

  • Bacterial strain (e.g., Mycobacterium smegmatis)

  • Appropriate broth medium (e.g., Middlebrook 7H9 with ADC)

  • This compound

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium directly in the 96-well plate (100 µL per well).

  • Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for the appropriate time (e.g., 48-72 hours for M. smegmatis).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: Western Blot Analysis of Signaling Protein Phosphorylation

This protocol is used to assess the effect of the compound on the activation state of key signaling proteins.

Materials:

  • Mammalian cell line (e.g., A549)

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation prep_compound Prepare Stock Solution of This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_compound->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) prep_compound->antimicrobial prep_cells Culture and Maintain Mammalian & Bacterial Cells prep_cells->cytotoxicity prep_cells->antimicrobial western_blot Western Blot for Signaling Pathways (STAT3, Akt, etc.) cytotoxicity->western_blot Select non-toxic concentrations data_analysis Determine IC50/MIC, Analyze Signaling Changes cytotoxicity->data_analysis antimicrobial->western_blot antimicrobial->data_analysis gene_expression Gene Reporter Assay or qRT-PCR western_blot->gene_expression western_blot->data_analysis gene_expression->data_analysis conclusion Draw Conclusions on Bioactivity and MoA data_analysis->conclusion

Caption: Experimental workflow for screening this compound.

isoniazid_moa Isoniazid Isoniazid (Prodrug) Activation Activation by KatG enzyme Isoniazid->Activation Enters mycobacterium Activated_INH Activated Isoniazid (Isonicotinic acyl radical) Activation->Activated_INH InhA InhA enzyme (FAS-II system) Activated_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for Bacterial_Death Bacterial Cell Death InhA->Bacterial_Death Inhibition leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Bacterial_Death Disruption causes

Caption: Isoniazid's mechanism of action in Mycobacterium.[1]

hypothetical_signaling cluster_pi3k PI3K/Akt Pathway cluster_stat JAK/STAT Pathway Compound 3-(3-Hydroxymethylphenyl) isonicotinic acid Receptor Cell Surface Receptor (Hypothetical) Compound->Receptor Binds/Interacts PI3K PI3K Receptor->PI3K Activates/ Inhibits JAK JAK Receptor->JAK Activates/ Inhibits Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Survival, Inflammation) Akt->Cell_Response STAT3 STAT3 JAK->STAT3 STAT3->Cell_Response

Caption: Hypothetical signaling pathways modulated by the compound.

References

The Potential of 3-(3-Hydroxymethylphenyl)isonicotinic Acid in Drug Discovery: A Look into Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a heterocyclic aromatic compound belonging to the isonicotinic acid derivative family. While specific research on this particular molecule is limited in publicly available scientific literature, the broader class of isonicotinic acid derivatives has garnered significant attention in drug discovery for its diverse pharmacological activities. Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, from infectious diseases to inflammatory conditions and cancer. This document aims to provide an overview of the potential applications of this compound based on the known activities of structurally related compounds, alongside generalized experimental protocols that could be adapted for its evaluation.

Potential Therapeutic Applications

Based on the pharmacological profiles of various isonicotinic acid derivatives, this compound and its analogs could be investigated for the following applications:

  • Anti-inflammatory Activity: Many isonicotinic acid derivatives have demonstrated potent anti-inflammatory effects.[1][2] These compounds are often investigated for their ability to inhibit key inflammatory mediators. The mechanism of action for some derivatives is thought to involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are crucial in the inflammatory cascade.[1][2]

  • Antitubercular Activity: The isonicotinic acid hydrazide structure is central to isoniazid, a frontline drug for the treatment of tuberculosis.[3] Researchers continue to synthesize and test new derivatives of isonicotinic acid to combat drug-resistant strains of Mycobacterium tuberculosis.[3]

  • Antimicrobial Activity: Beyond tuberculosis, various isonicotinic acid hydrazide derivatives have been synthesized and evaluated for their broad-spectrum antimicrobial activity against different bacterial and fungal strains.[4]

  • Enzyme Inhibition: The isonicotinic acid scaffold has been utilized to design inhibitors for various enzymes implicated in disease. For instance, some derivatives have been explored as potential inhibitors of transcription.[5][6]

Experimental Protocols

The following are generalized protocols that researchers can adapt to investigate the therapeutic potential of this compound.

Protocol 1: Evaluation of In Vitro Anti-inflammatory Activity

Objective: To assess the potential of this compound to inhibit the production of inflammatory mediators in a cell-based assay.

Materials:

  • Lipopolysaccharide (LPS)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • This compound (test compound)

  • Dexamethasone (positive control)

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value for each parameter.

Protocol 2: Assessment of Antitubercular Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (test compound)

  • Isoniazid (positive control)

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Compound Dilution: Prepare a serial dilution of this compound and isoniazid in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Methodologies

The following diagrams illustrate common workflows in the early stages of drug discovery for compounds like this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 In Vitro Assays (e.g., Enzyme Inhibition) s4->b1 Test Compound b2 Cell-based Assays (e.g., Anti-inflammatory) s4->b2 Test Compound b3 Antimicrobial Testing (e.g., MIC Determination) s4->b3 Test Compound e1 Structure-Activity Relationship (SAR) b1->e1 b2->e1 b3->e1 e2 ADME/Tox Prediction e1->e2 e3 Analog Synthesis e1->e3 e3->s2 Iterative Improvement

Caption: A generalized workflow for the synthesis and initial biological evaluation of a novel chemical entity.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation Test_Compound 3-(3-Hydroxymethylphenyl) isonicotinic acid Test_Compound->NFkB Inhibition

Caption: A simplified diagram of a potential anti-inflammatory mechanism of action.

References

Application Notes and Protocols for the In Vitro Evaluation of 3-(3-Hydroxymethylphenyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vitro evaluation data for 3-(3-Hydroxymethylphenyl)isonicotinic acid was found in the available literature. The following application notes, protocols, and data are based on the in vitro evaluation of various other isonicotinic acid and isoniazid derivatives and are intended to serve as a representative guide.

Application Notes

Isonicotinic acid derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The in vitro evaluation of new derivatives, such as this compound, is a critical first step in the drug discovery process to determine their potential therapeutic efficacy and mechanism of action.

Key applications for the in vitro evaluation of these derivatives include:

  • Anticancer Screening: Assessing the cytotoxic and antiproliferative effects of the compounds against a panel of human cancer cell lines. This helps in identifying potent and selective anticancer agents.

  • Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains to evaluate their potential as new anti-infective agents.

  • Mechanism of Action Studies: Investigating the molecular pathways through which these compounds exert their biological effects. This can include assays for apoptosis induction, cell cycle arrest, and enzyme inhibition.

The protocols detailed below provide standardized methods for conducting these essential in vitro evaluations.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various isonicotinic acid and isoniazid derivatives as reported in the literature. This data provides a comparative context for the potential efficacy of new derivatives.

Table 1: In Vitro Anticancer Activity of Isonicotinic Acid/Isoniazid Derivatives

Compound TypeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoniazid-Hydrazone AnaloguesPC3 (Prostate Cancer)10.28 - 11.22--
Isoniazid-Hydrazone AnaloguesDLD-1 (Colon Cancer)13.49 - 24.71Cisplatin26.70
Isonicotinoyl Hydrazone DerivativesHCT 116 (Colorectal Cancer)0.29 - 3.15-Fluorouracil5
Isoniazid DerivativesHCT-116 (Colon), OVCAR-8 (Ovary), HL-60 (Leukemia), SF-295 (Glioblastoma)0.61 - 3.36 (µg/mL)Doxorubicin-
Phenanthridine DerivativesMCF-7 (Breast Cancer)0.28Sanguinarine1.77
Phenanthridine DerivativesHepG2 (Liver Cancer)0.39Sanguinarine3.49
Phenacyl derivative of INHHCT-15 (Colorectal)78.85 ± 14.69--
Phenacyl derivative of INHCOLO-205 (Colorectal)81.3 ± 16.57--

Note: The activity of different derivatives can vary significantly based on their chemical structure and the cancer cell line being tested.

Table 2: In Vitro Antimicrobial Activity of Isonicotinic Acid/Isoniazid Derivatives

Compound TypeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Nicotinic Acid DerivativesStaphylococcus epidermidis1.95--
Nicotinic Acid DerivativesStaphylococcus aureus (MRSA)7.81--
Isonicotinic Acid Hydrazide DerivativeStaphylococcus aureus8Ciprofloxacin-
Isonicotinic Acid Hydrazide DerivativeEscherichia coli4Ciprofloxacin-
Isonicotinic Acid Hydrazide DerivativeMycobacterium tuberculosis H37Rv4Isoniazid-

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using Trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Test compound stock solution

  • Standard antibiotic solution (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Microplates:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution of Compound:

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted bacterial inoculum to each well.

  • Controls:

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

    • A row with a standard antibiotic should also be included for comparison.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.[8][9][10][11][12]

Materials:

  • Cells treated with the test compound

  • Phosphate Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells from the culture plates.

    • Wash the cells with ice-cold PBS by centrifuging at 200 x g for 5 minutes.[12]

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add the cell suspension dropwise to 5 mL of ice-cold 70% ethanol for fixation.[10]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C.[10]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes to remove the ethanol.[10]

    • Wash the cell pellet twice with PBS.[10]

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis:

    • Use appropriate software to generate a histogram of cell count versus fluorescence intensity.

    • Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

G A Cell Seeding in 96-well plates B 24h Incubation (Attachment) A->B C Treatment with Isonicotinic Acid Derivative (Serial Dilutions) B->C D 48-72h Incubation C->D E Addition of MTT Reagent D->E F 2-4h Incubation E->F G Solubilization of Formazan Crystals F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: In Vitro Cytotoxicity Screening Workflow.

Signaling Pathway

G cluster_0 Intrinsic Apoptosis Pathway Apoptotic Stimulus Apoptotic Stimulus BH3-only proteins (e.g., Bim, Bad, Puma) BH3-only proteins (e.g., Bim, Bad, Puma) Apoptotic Stimulus->BH3-only proteins (e.g., Bim, Bad, Puma) Bcl-2, Bcl-xL (Anti-apoptotic) Bcl-2, Bcl-xL (Anti-apoptotic) BH3-only proteins (e.g., Bim, Bad, Puma)->Bcl-2, Bcl-xL (Anti-apoptotic) Bax, Bak (Pro-apoptotic) Bax, Bak (Pro-apoptotic) BH3-only proteins (e.g., Bim, Bad, Puma)->Bax, Bak (Pro-apoptotic) Bcl-2, Bcl-xL (Anti-apoptotic)->Bax, Bak (Pro-apoptotic) MOMP Mitochondrial Outer Membrane Permeabilization Bax, Bak (Pro-apoptotic)->MOMP Cytochrome c release Cytochrome c release MOMP->Cytochrome c release Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome c release->Apoptosome Caspase-3 activation Caspase-3 activation Apoptosome->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Bax/Bcl-2 Regulated Apoptosis Pathway.[13][14][15]

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological defense mechanism against harmful stimuli like pathogens or damaged cells.[1] However, chronic or dysregulated inflammation contributes to various diseases. Isonicotinic acid, a pyridine derivative, and its related compounds have shown potential therapeutic value, including anti-inflammatory properties.[1][2] For instance, Dexamethasone isonicotinate is a known anti-inflammatory and anti-allergic drug.[1] The evaluation of novel isonicotinic acid derivatives requires robust and reproducible experimental protocols to determine their efficacy and mechanism of action.

This document provides detailed in vitro and in vivo protocols for assessing the anti-inflammatory activity of isonicotinic acid compounds, focusing on their ability to modulate key inflammatory pathways and mediators.

Key Experimental Assays

A tiered approach is recommended, starting with in vitro screening to identify promising candidates, followed by in vivo validation to confirm efficacy in a whole-organism model.

In Vitro Screening: LPS-Induced Inflammation in Macrophages

The RAW 264.7 murine macrophage cell line is a widely used model to study inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates these cells to produce pro-inflammatory mediators, mimicking an inflammatory response.[3][4] This model is ideal for initial screening of isonicotinic acid derivatives.

Key measured parameters include:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key cytokines released during inflammation.[5]

  • Inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) are crucial mediators in the inflammatory cascade.[6]

  • Enzyme Expression: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are enzymes responsible for producing NO and prostaglandins, respectively.[7]

  • Reactive Oxygen Species (ROS): The suppression of ROS overproduction is a promising approach for treating chronic inflammation-related disorders.[1]

In Vivo Validation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and well-characterized in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[8][9] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a reproducible inflammatory response characterized by edema (swelling).[10][11] The reduction in paw volume or thickness after treatment with a test compound indicates its anti-inflammatory potential.[8][12]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

In Vitro Anti-inflammatory Activity Data

The inhibitory effect of isonicotinic acid derivatives on the production of reactive oxygen species (ROS) can be quantified by determining the half-maximal inhibitory concentration (IC50).[1]

CompoundTest SystemParameter MeasuredIC50 (µM)Standard Drug (Ibuprofen) IC50 (µM)Reference
Isonicotinate Derivative 5Human Blood CellsROS Inhibition6.4854.3[1]
Isonicotinate Derivative 6Human Blood CellsROS Inhibition39.254.3[1]
Isonicotinate Derivative 8aHuman Blood CellsROS Inhibition71.854.3[1]
Isonicotinate Derivative 8bHuman Blood CellsROS Inhibition12.354.3[1]
In Vivo Anti-inflammatory Activity Data

The primary outcome of the carrageenan-induced paw edema model is the percentage inhibition of edema.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control (Carrageenan only)-0.85 ± 0.05-
Isonicotinic Acid Derivative A100.62 ± 0.0427.1%
Isonicotinic Acid Derivative A300.43 ± 0.0349.4%
Positive Control (Indomethacin)100.35 ± 0.0258.8%

Visualizations

Diagrams are provided to illustrate the experimental workflow and the underlying biological pathway.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation invitro_start RAW 264.7 Macrophages treatment Pre-treat with Isonicotinic Acid Derivatives invitro_start->treatment lps Stimulate with LPS (1 µg/mL) treatment->lps assays Measure Inflammatory Mediators (NO, TNF-α, IL-6, ROS) lps->assays ic50 Calculate IC50 Values assays->ic50 dosing Administer Isonicotinic Acid Derivatives (p.o./i.p.) ic50->dosing Select Lead Candidates invivo_start Rodent Model (Rats/Mice) invivo_start->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan measure Measure Paw Edema (1-5 hours post-injection) carrageenan->measure inhibition Calculate % Inhibition measure->inhibition

Caption: High-level experimental workflow for screening and validation.

G cluster_nucleus Macrophage Cell cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Signaling Intracellular Signaling (e.g., MyD88, TRAF6) TLR4->Signaling Activates NFkB NF-κB Activation & Translocation Signaling->NFkB Leads to Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & Mediators (iNOS) Gene->Cytokines Induces Inhibitor Isonicotinic Acid Derivative Inhibitor->Signaling Inhibits

Caption: Simplified LPS-induced inflammatory signaling pathway.

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of isonicotinic acid derivatives on the production of inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells[3]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • Lipopolysaccharide (LPS) from E. coli[3]

  • Isonicotinic acid derivatives (dissolved in DMSO, final concentration of DMSO <0.1%)

  • Positive control (e.g., Dexamethasone or Ibuprofen)

  • Griess Reagent for NO measurement[7]

  • Cell counting kit (e.g., CCK-8) for viability assay[3]

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.[3]

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the old medium. Pre-treat the cells with various concentrations of isonicotinic acid derivatives or the positive control for 1-2 hours.[4] Include a vehicle control group (medium with DMSO).

  • Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[3]

  • Incubation: Incubate the plates for 24 hours at 37°C.[7]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine and NO analysis. Store at -80°C if not used immediately.

  • Nitric Oxide (NO) Assay:

    • Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent in a new 96-well plate.[7]

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[7]

    • Calculate NO concentration using a sodium nitrite standard curve.

  • Cell Viability Assay: To ensure the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., CCK-8) on the remaining cells according to the manufacturer's protocol.[3]

Protocol 2: Quantification of Cytokines (TNF-α, IL-6) by ELISA

Objective: To quantify the concentration of TNF-α and IL-6 in the cell culture supernatants.

Materials:

  • ELISA kits for murine TNF-α and IL-6[3][5]

  • Cell culture supernatants collected from Protocol 1

  • Microplate reader

Procedure:

  • Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using the collected supernatants according to the manufacturer's instructions.[13][14]

  • General ELISA Steps:

    • Coat a 96-well plate with a capture antibody overnight.[15]

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells and incubate.[15]

    • Wash the plate and add a biotinylated detection antibody.[14]

    • Wash again and add Streptavidin-HRP (Horseradish Peroxidase).[14]

    • Add a substrate solution (like TMB) to develop color.[14]

    • Stop the reaction and measure the absorbance at 450 nm.[13]

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve generated.[14]

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of isonicotinic acid derivatives in a rodent model.

Materials:

  • Wistar albino rats (180-250 g) or Swiss mice (25-30 g) of either sex.[16]

  • Carrageenan (1% w/v solution in sterile saline).[11]

  • Isonicotinic acid derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).

  • Positive control: Indomethacin (10 mg/kg) or Aspirin.[11][16]

  • Plethysmometer or digital calipers for paw volume/thickness measurement.[8][11]

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under controlled environmental conditions with free access to food and water.[8]

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Positive Control (receives Indomethacin + carrageenan)

    • Group 3-X: Test Groups (receive different doses of isonicotinic acid derivatives + carrageenan)[8]

  • Baseline Measurement: Measure the initial volume (V₀) or thickness of the right hind paw of each animal before any treatment.[8]

  • Drug Administration: Administer the test compounds and positive control drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[11][12] The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals.[11][12]

  • Edema Measurement: Measure the paw volume or thickness (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][11] Peak edema is usually observed between 3 and 5 hours.[8]

  • Data Analysis:

    • Calculate the edema volume (E) at each time point: E = Vt - V₀.[8]

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100.[8]

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) or equivalent regulatory body.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Isonicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of isonicotinic acid often necessary for analysis?

A1: Direct analysis of isonicotinic acid, particularly by gas chromatography (GC), can be challenging due to its high polarity and low volatility. This can lead to poor chromatographic peak shape, such as tailing, and low sensitivity. Derivatization converts the polar carboxylic acid group into a less polar and more volatile derivative, such as an ester or an amide. This chemical modification improves chromatographic resolution, increases sensitivity, and leads to better overall analytical performance.

Q2: What are the most common derivatization reactions for isonicotinic acid?

A2: The most common derivatization reactions for the carboxylic acid group of isonicotinic acid are:

  • Esterification: This involves reacting isonicotinic acid with an alcohol in the presence of an acid catalyst to form an ester. This is a widely used method for GC analysis.

  • Amidation (Amide Coupling): This reaction forms an amide bond between isonicotinic acid and an amine. This is a versatile method often used in the synthesis of drug candidates and for creating derivatives for HPLC analysis. This can be achieved by first converting isonicotinic acid to a more reactive species like an acyl chloride or an active ester.

Q3: How do I choose the right derivatization reagent for my application?

A3: The choice of derivatization reagent depends on several factors, including the analytical technique (GC or HPLC), the desired properties of the derivative (e.g., volatility, thermal stability, UV absorbance, or fluorescence), and the presence of other functional groups in the molecule that might react with the reagent. For GC-MS, silylation and esterification reagents are common. For HPLC, reagents that introduce a UV-chromophore or a fluorescent tag are often used to enhance detection.

Q4: Can the pyridine nitrogen of isonicotinic acid interfere with the derivatization reaction?

A4: Yes, the basicity of the pyridine nitrogen can be a factor. In acidic conditions used for some esterification reactions, the nitrogen will be protonated, which generally prevents it from participating in side reactions. However, when using coupling reagents for amidation, the pyridine nitrogen can sometimes interfere. It is important to carefully control the reaction conditions, such as the choice of base and solvent, to minimize unwanted side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of isonicotinic acid.

Issue 1: Low or No Yield of the Desired Derivative

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction - Esterification: Ensure an excess of the alcohol is used to drive the equilibrium towards the product. Increase the reaction time or temperature, and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Confirm that the acid catalyst is active and used in a sufficient amount.[1] - Amidation: Ensure that the coupling reagents are fresh and active. For reactions involving isonicotinoyl chloride, be aware that it is often supplied as a hydrochloride salt, which has low solubility in many organic solvents.[2] The use of a suitable base is crucial to neutralize the HCl and facilitate the reaction.
Presence of Water Derivatization reagents, especially those used for silylation and acid chlorides, are highly sensitive to moisture. Water will react with the reagent, rendering it inactive.[3] - Ensure that all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Dry the isonicotinic acid sample completely before adding the derivatization reagents.
Degradation of Reactants or Products Some derivatization reactions require heating, which can potentially lead to the degradation of the starting material or the final derivative. - Optimize the reaction temperature and time to find a balance between reaction completion and product stability. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation.
Incorrect Stoichiometry The ratio of isonicotinic acid to the derivatizing reagent and any catalysts or bases is critical. - Carefully calculate and measure the amounts of all reactants. - For some reactions, a significant excess of the derivatizing reagent may be necessary to drive the reaction to completion.
Issue 2: Poor Chromatographic Peak Shape (Tailing)

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization Underivatized isonicotinic acid is polar and will interact strongly with active sites in the GC or HPLC system, resulting in peak tailing.[3] - Re-optimize the derivatization procedure to ensure the reaction goes to completion (see Issue 1).
Active Sites in the Chromatographic System Active sites in the GC inlet liner, column, or connections can interact with the analyte, causing tailing. - Use a deactivated inlet liner. - Trim the front end of the GC column (10-15 cm) to remove accumulated non-volatile residues. - Ensure all connections are sound and minimize dead volume.
Column Overload Injecting too much sample can lead to broad or tailing peaks. - Dilute the sample or reduce the injection volume.
Issue 3: Presence of Extraneous Peaks in the Chromatogram

Possible Causes and Solutions:

CauseSolution
Side Reactions Unwanted side reactions can lead to the formation of byproducts that appear as extra peaks. - N-Acylurea Formation: When using carbodiimide coupling reagents like DCC for amidation, the intermediate O-acylurea can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[2] Consider using alternative coupling reagents or adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to suppress this side reaction. - Decarboxylation: At elevated temperatures, isonicotinic acid can undergo decarboxylation. Optimize the reaction temperature and time to minimize this.[1]
Contamination Contaminants from solvents, glassware, or the reagents themselves can be derivatized and appear as extra peaks. - Use high-purity solvents and reagents. - Thoroughly clean all glassware before use. - Run a reagent blank (all reagents except the isonicotinic acid) to identify any peaks originating from the derivatization procedure itself.
Excess Derivatization Reagent A large excess of the derivatization reagent can sometimes be detected in the chromatogram. - If possible, use a work-up procedure to remove the excess reagent before analysis. This could involve a liquid-liquid extraction or a solid-phase extraction (SPE) cleanup step.

Quantitative Data Summary

The following tables summarize quantitative data for common isonicotinic acid derivatization reactions.

Table 1: Yields of Isonicotinic Acid Active Esters [2]

Active EsterReagentsSolventBaseYield (%)
4-Nitrophenyl esterIsonicotinoyl chloride HCl, 4-NitrophenolTHFTriethylamine54
Pentafluorophenyl esterIsonicotinoyl chloride HCl, PentafluorophenolTHFTriethylamine97
N-Hydroxysuccinimidyl esterIsonicotinoyl chloride HCl, N-HydroxysuccinimideTHFTriethylamine84

Table 2: Reaction Conditions for Methyl Esterification of Isonicotinic Acid [4]

MethodReagentsReaction TimeReaction Temperature
Fischer EsterificationMethanol, conc. H₂SO₄8 hoursWater bath
Thionyl Chloride MethodMethanol, SOCl₂12 hours50 °C

Experimental Protocols

Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride[2]

This protocol describes the conversion of isonicotinic acid to its more reactive acyl chloride hydrochloride derivative, which can be used as a precursor for esterification and amidation reactions.

  • Reaction Setup: In a round-bottom flask, add isonicotinic acid (0.2 mol) and a catalytic amount of dimethylformamide (DMF, 1 mL).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (60 mL) to the stirred mixture. A vigorous evolution of gas will occur.

  • Reaction: Allow the reaction to proceed for 30 minutes at room temperature, by which time the isonicotinic acid should have dissolved and the temperature will have risen to approximately 40°C.

  • Work-up: Remove the excess thionyl chloride under reduced pressure (in vacuo). Add diethyl ether (200 mL) to the residue and stir.

  • Isolation: Filter the resulting solid, wash it with diethyl ether, and dry it in vacuo at 40°C to obtain isonicotinoyl chloride hydrochloride as a white crystalline solid.

Protocol 2: General Procedure for the Preparation of Active Esters from Isonicotinoyl Chloride Hydrochloride[2][5]

This protocol outlines the synthesis of active esters, which are excellent acylating agents for the derivatization of amines.

  • Reaction Setup: To a stirred suspension of isonicotinoyl chloride hydrochloride (0.05 mol) and the desired alcohol (e.g., pentafluorophenol, 0.05 mol) in tetrahydrofuran (THF, 100 mL), add triethylamine (0.14 mol) dropwise over 10 minutes.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: The purification method will depend on the specific active ester. For the pentafluorophenyl ester, the residue can be dissolved in hexane, treated with activated carbon, filtered, and the hexane removed to yield the product. For the 4-nitrophenyl and N-hydroxysuccinimidyl esters, recrystallization from 2-propanol is recommended.[2][5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_activation Activation Step cluster_derivatization Derivatization cluster_analysis Analysis start Isonicotinic Acid activation Isonicotinoyl Chloride HCl (Protocol 1) start->activation SOCl₂, DMF ester Ester Derivative activation->ester Alcohol, Base (Protocol 2 for active esters) amide Amide Derivative activation->amide Amine, Base gc GC-MS Analysis ester->gc amide->gc hplc HPLC Analysis amide->hplc

Caption: Experimental workflow for isonicotinic acid derivatization.

troubleshooting_workflow start Problem: Low/No Derivative Yield check_water Is the reaction anhydrous? start->check_water check_reagents Are reagents fresh and active? check_water->check_reagents Yes solution Solution: Dry glassware, use anhydrous solvents, check reagent quality, optimize conditions. check_water->solution No check_conditions Are reaction time and temperature optimized? check_reagents->check_conditions Yes check_reagents->solution No check_conditions->start Yes (Re-evaluate strategy) check_conditions->solution No

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Synthesis of 3-(3-Hydroxymethylphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-(3-Hydroxymethylphenyl)isonicotinic acid synthesis. The content is structured to address specific issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura coupling reaction followed by hydrolysis.

Q1: Why is my Suzuki coupling reaction failing or showing very low conversion?

A1: Complete or near-complete reaction failure in the Suzuki coupling of methyl 3-bromoisonicotinate with (3-(hydroxymethyl)phenyl)boronic acid often points to issues with the catalyst, atmosphere, or reagents.

  • Inactive Catalyst System: The active Pd(0) species may not be forming or has been deactivated. For coupling with a pyridine derivative, the choice of ligand is critical. Standard ligands may be insufficient.

    • Solution: Employ a more robust, electron-rich, and sterically bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand. Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality.[1]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[1]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by performing several freeze-pump-thaw cycles.[1]

  • Inappropriate Base: The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[2]

    • Solution: For challenging couplings involving electron-deficient pyridines, a stronger base such as K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[1]

Q2: My reaction is producing significant side products. How can I minimize them?

A2: The formation of side products is a common issue that can drastically reduce the yield of the desired coupled product.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source, a common side reaction with pyridylboronic acids and can also affect phenylboronic acids under certain conditions.[3]

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times. Employing anhydrous solvents and milder bases like K₂CO₃ or NaHCO₃ can also mitigate this issue.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl impurity. This is often promoted by the presence of oxygen.[3]

    • Solution: Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere throughout the experiment.[3]

  • Dehalogenation: The starting methyl 3-bromoisonicotinate can be reduced to methyl isonicotinate.

    • Solution: Carefully screen and optimize reaction parameters, including temperature, base, and solvent, to favor the desired cross-coupling pathway.

Q3: The final hydrolysis of the methyl ester to the carboxylic acid is incomplete or results in a complex mixture. What should I do?

A3: Incomplete hydrolysis or degradation during this step can lead to significant yield loss and purification challenges.

  • Insufficient Hydrolysis: The ester may be sterically hindered or the conditions not harsh enough for complete conversion.

    • Solution: Increase the reaction time or the temperature. If using a base like NaOH or KOH, ensure a sufficient molar excess is used. Switching to a stronger acid catalyst (if employing acid hydrolysis) or using a different solvent system might be necessary.

  • Purification Difficulties: The final product is an amino acid, which can be highly polar and sometimes difficult to isolate.

    • Solution: After acidification to precipitate the product, wash the solid thoroughly with cold water to remove inorganic salts.[4][5] If the product remains in the aqueous layer, extraction with an appropriate organic solvent at the isoelectric point might be effective. Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is often necessary for final purification.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is a two-step synthesis. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 3-bromoisonicotinate and (3-(hydroxymethyl)phenyl)boronic acid . The second step is the hydrolysis of the resulting methyl ester to the final carboxylic acid product.

Q2: Do I need to protect the hydroxymethyl group on the phenylboronic acid before the Suzuki coupling?

A2: Generally, it is not necessary. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance, and hydroxyl groups are typically compatible with the reaction conditions.[6] However, if you are experiencing side reactions involving the hydroxyl group, protection as a silyl ether (e.g., TBDMS) or another suitable protecting group could be considered.

Q3: How can I effectively purify the final product?

A3: Purification of the final acidic product typically involves the following steps:

  • After the hydrolysis reaction, cool the solution and carefully acidify it with an acid like HCl to a pH of around 3-4 to precipitate the product.

  • Filter the resulting solid and wash it with cold deionized water to remove any inorganic salts.[4]

  • The crude product can then be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain the pure this compound.[5] For particularly difficult purifications, column chromatography using a polar stationary phase or reverse-phase chromatography might be necessary.[7][8]

Q4: How do I monitor the progress of the reaction?

A4: Both the Suzuki coupling and the hydrolysis step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a stain (like potassium permanganate) might be needed for visualization. LC-MS is generally more reliable for tracking the disappearance of starting materials and the appearance of the product.

Data Presentation

The following tables provide a summary of typical reaction conditions for the key steps in the synthesis, compiled from analogous reactions in the literature. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Condition 3 (Aqueous System)
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand (None, is a complex)SPhos or XPhos (2-4 mol%)(None or PPh₃)
Base Na₂CO₃ (2 M aq. solution)K₃PO₄ (solid)K₂CO₃ or Cs₂CO₃
Solvent Dioxane or TolueneToluene or THF (anhydrous)DME/Water or Toluene/Water
Temperature 80-100 °C90-110 °C85-100 °C
Typical Yield 60-85%75-95%70-90%

Table 2: Ester Hydrolysis Conditions

ParameterCondition 1 (Basic)Condition 2 (Acidic)
Reagent LiOH, NaOH, or KOH (2-5 eq.)HCl or H₂SO₄ (6 M)
Solvent THF/Water or Methanol/WaterDioxane/Water or Acetic Acid/Water
Temperature Room Temperature to 60 °C80-100 °C (Reflux)
Typical Yield >90%>85%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add methyl 3-bromoisonicotinate (1.0 eq.), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[1]

  • Add degassed solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl Ester

  • Dissolve the purified methyl 3-(3-hydroxymethylphenyl)isonicotinate from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq.) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 4 with 1 M HCl.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the final product, this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis start1 Add Reactants & Catalyst (Methyl 3-bromoisonicotinate, Boronic Acid, Base, Pd Catalyst, Ligand) purge Purge with Inert Gas (3x Evacuate/Backfill Cycles) start1->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat Reaction (100 °C) add_solvent->heat monitor1 Monitor Progress (TLC / LC-MS) heat->monitor1 workup Aqueous Work-up & Extraction monitor1->workup purify1 Column Chromatography workup->purify1 intermediate Methyl 3-(3-hydroxymethylphenyl)isonicotinate purify1->intermediate start2 Dissolve Intermediate in THF/Water intermediate->start2 Proceed to Hydrolysis add_base Add Base (LiOH) start2->add_base monitor2 Monitor Progress (TLC / LC-MS) add_base->monitor2 acidify Acidify to pH ~4 with HCl monitor2->acidify filter_dry Filter, Wash & Dry Solid acidify->filter_dry final_product This compound filter_dry->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Flow start Low Yield in Suzuki Coupling? cause_catalyst Inactive Catalyst / Ligand? start->cause_catalyst Check Catalyst System cause_atmosphere Oxygen Contamination? start->cause_atmosphere Check Reaction Setup cause_base Ineffective Base? start->cause_base Check Base cause_side_reactions Side Reactions Prevalent? start->cause_side_reactions Analyze Crude Mixture sol_catalyst Use Buchwald Ligand (e.g., SPhos) & High-Quality Pd Precatalyst cause_catalyst->sol_catalyst sol_atmosphere Thoroughly Degas Solvents (Freeze-Pump-Thaw or Purge) cause_atmosphere->sol_atmosphere sol_base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) cause_base->sol_base sol_side_reactions Optimize Temperature & Time Use Anhydrous Solvents Ensure Inert Atmosphere cause_side_reactions->sol_side_reactions

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted isonicotinic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted isonicotinic acids, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of Isonicotinic Acid in the Oxidation of 4-Picoline

Q: My oxidation of 4-picoline is resulting in a low yield of isonicotinic acid. What are the potential causes and how can I improve the yield?

A: Low yields in the oxidation of 4-picoline are a common issue and can be attributed to several factors, including incomplete reaction, over-oxidation, and decarboxylation of the product.

  • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature, while being mindful of potential side reactions.

  • Over-oxidation: The use of strong oxidizing agents or harsh reaction conditions can lead to the formation of byproducts such as pyridine-4-carbaldehyde and, in extreme cases, complete degradation to carbon dioxide and ammonia. To mitigate this, consider using a milder oxidizing agent or optimizing the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the oxidant).

  • Decarboxylation: Isonicotinic acid can undergo decarboxylation to form pyridine, especially at high temperatures.[1] This side reaction is more pronounced in the presence of certain catalysts and at elevated temperatures.[1] Carefully controlling the reaction temperature is crucial to minimize this unwanted reaction.

Troubleshooting Workflow for Low Yield in 4-Picoline Oxidation

G start Low Yield of Isonicotinic Acid check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_completion check_byproducts Analyze for Byproducts (GC-MS/LC-MS) complete->check_byproducts over_oxidation Over-oxidation Products Detected (e.g., Pyridine-4-carbaldehyde) check_byproducts->over_oxidation milder_conditions Use Milder Oxidizing Agent or Optimize Conditions over_oxidation->milder_conditions Yes decarboxylation Pyridine Detected (Decarboxylation) over_oxidation->decarboxylation No end Improved Yield milder_conditions->end lower_temp Lower Reaction Temperature decarboxylation->lower_temp Yes purification_issue Check Purification Procedure decarboxylation->purification_issue No lower_temp->end optimize_purification Optimize Purification (e.g., pH adjustment, recrystallization solvent) purification_issue->optimize_purification optimize_purification->end G goal Minimize Pyridine-N-oxide Formation oxidant Choice of Oxidizing Agent goal->oxidant Primary Factor conditions Reaction Conditions goal->conditions Secondary Factor protection Protecting Group Strategy goal->protection Alternative Strategy mild_oxidant Use Milder Oxidants (e.g., KMnO4) oxidant->mild_oxidant avoid_peracids Avoid Peracids (e.g., H2O2/AcOH) oxidant->avoid_peracids lower_temp Lower Reaction Temperature conditions->lower_temp control_ph Control pH conditions->control_ph protect_N Protect Pyridine Nitrogen protection->protect_N deprotect Deprotect After Oxidation protection->deprotect G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Picoline 4-Picoline Isonicotinic Acid Isonicotinic Acid 4-Picoline->Isonicotinic Acid Oxidation Pyridine-N-oxide Pyridine-N-oxide 4-Picoline->Pyridine-N-oxide N-Oxidation Pyridine Pyridine Isonicotinic Acid->Pyridine Decarboxylation Over-oxidation Products Over-oxidation Products Isonicotinic Acid->Over-oxidation Products Further Oxidation

References

Stability issues of 3-(3-Hydroxymethylphenyl)isonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Hydroxymethylphenyl)isonicotinic acid. The information provided is designed to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?

A1: Degradation of this compound in solution is most commonly attributed to hydrolytic, oxidative, and photolytic stress. The hydroxymethyl group and the isonicotinic acid moiety are susceptible to chemical changes under certain conditions. It is crucial to control the pH, temperature, and light exposure of your solutions.[1][2][3]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:

  • Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.

  • Hydrolysis of any potential ester impurities or, under harsh conditions, cleavage of the molecule.

  • Photodegradation leading to various isomeric or fragmented products.

Identifying the exact degradation products typically requires analytical techniques such as LC-MS/MS to determine the mass of the degradants and elucidate their structures.[4][5]

Q3: What analytical methods are recommended for assessing the stability of this compound solutions?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the standard approach.[6][7] Key features of a suitable method include:

  • Column: A C18 or phenyl-hexyl column is often a good starting point for separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., around 254 nm) is common. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[4]

Q4: How can I prevent the degradation of my this compound solutions?

A4: To enhance the stability of your solutions, consider the following preventative measures:

  • pH Control: Prepare solutions in a buffered system. The optimal pH for stability should be determined experimentally, but starting in the slightly acidic to neutral range is often advisable.

  • Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen temperatures, and protect them from high temperatures during experiments.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant may be beneficial, though compatibility should be verified.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.

  • Appearance of multiple new peaks in the chromatogram.

  • Visible changes in the solution, such as color change or precipitation.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of your solution. Perform a pH stability study by preparing the solution in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyzing the purity over time.
High Temperature Ensure solutions are stored at the recommended temperature. Avoid prolonged exposure to ambient or elevated temperatures during sample preparation and analysis.
Light Exposure Repeat the experiment using amber vials or by wrapping the container in aluminum foil. Compare the stability to a sample exposed to light.
Oxidative Degradation Prepare the solution using de-gassed solvents and consider sparging with an inert gas. Evaluate the effect of adding an antioxidant.
Reactive Solvent Ensure the solvent is of high purity and doesnot contain reactive impurities. For example, some grades of methanol can contain impurities that may react with the analyte.[6]
Issue 2: Poor Resolution Between Parent Compound and Degradation Products in HPLC

Symptoms:

  • Overlapping or co-eluting peaks in the chromatogram.

  • Inability to accurately quantify the parent compound and its degradants.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Adjust the gradient slope, initial and final organic solvent percentage, or change the organic modifier (e.g., from methanol to acetonitrile).
Inappropriate pH of Mobile Phase Modify the pH of the aqueous component of the mobile phase to alter the ionization state of the analyte and degradants, which can significantly impact retention and selectivity.
Incorrect Column Chemistry If using a C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
Inadequate Method Development A forced degradation study should be performed to generate degradation products and ensure the analytical method can separate them from the parent peak.[1][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample.

4. Data Evaluation:

  • Calculate the percentage degradation.

  • Evaluate the peak purity of the parent compound to ensure no co-eluting degradants.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal (Solid, 105°C) stock->thermal Expose to Stress Conditions photo Photolytic (ICH Q1B) stock->photo Expose to Stress Conditions hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound aldehyde 3-(3-Formylphenyl)isonicotinic acid parent->aldehyde [O] isomers Positional Isomers parent->isomers fragments Ring Cleavage Products parent->fragments acid 3-(3-Carboxyphenyl)isonicotinic acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways.

troubleshooting_logic start Degradation Observed check_ph Is pH controlled? start->check_ph check_temp Is temperature controlled? check_ph->check_temp Yes solution_ph Implement buffered solution check_ph->solution_ph No check_light Is sample protected from light? check_temp->check_light Yes solution_temp Store at 2-8°C or frozen check_temp->solution_temp No check_oxidation Is oxidation a possibility? check_light->check_oxidation Yes solution_light Use amber vials check_light->solution_light No solution_oxidation Use de-gassed solvents / inert atmosphere check_oxidation->solution_oxidation Yes

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(3-Hydroxymethylphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Hydroxymethylphenyl)isonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experimental work with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help ensure the successful use of this compound in your research.

Disclaimer

Troubleshooting Guide: Common Solubility Issues

Researchers may face challenges in dissolving this compound, particularly in aqueous solutions. This guide addresses common problems with potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffer. Low intrinsic aqueous solubility of the aromatic carboxylic acid structure.1. pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid group, forming a more soluble salt. 2. Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer. 3. Heating: Gently warm the solution to increase the rate of dissolution. Ensure the compound is stable at elevated temperatures.
Precipitation occurs when diluting an organic stock solution into aqueous buffer. "Solvent shock" - rapid change in solvent polarity causes the compound to crash out of solution.1. Slow Dilution: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring. 2. Increase Co-solvent Percentage: If experimentally permissible, increase the final concentration of the organic co-solvent in the aqueous buffer. 3. Temperature: Pre-warm the aqueous buffer to 37°C before adding the stock solution.
Solution is initially clear but becomes cloudy or forms a precipitate over time. The compound concentration is above its thermodynamic solubility limit in the final buffer, leading to delayed precipitation.1. Lower Final Concentration: Reduce the final working concentration of the compound. 2. Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins if compatible with the experimental system.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound.1. Confirm Solubilization: Visually inspect solutions for any particulate matter before use. Centrifuge and filter if necessary. 2. Standardize Preparation: Use a consistent and optimized protocol for preparing all working solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

A1: For preparing a concentrated stock solution, a water-miscible polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is a good starting point. For less concentrated solutions or if DMSO is not compatible with your assay, ethanol or methanol can also be considered.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In acidic to neutral aqueous solutions, the carboxylic acid group will be largely protonated, leading to lower solubility. By increasing the pH to a basic range (e.g., pH > 8), the carboxylic acid is deprotonated to its more soluble carboxylate salt form.[1][2][][4]

Q3: Can I heat the solution to aid dissolution?

A3: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to first determine the thermal stability of this compound to avoid degradation. It is recommended to heat the solution to a modest temperature (e.g., 37-50°C) and monitor for any changes in appearance or purity.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly soluble compounds in aqueous solutions.[5][6][7] They work by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of hydrophobic molecules. Common co-solvents used in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).[5][8]

Q5: My compound precipitates in my cell-based assay. What should I do?

A5: Precipitation in cell-based assays is a common issue. Here are some troubleshooting steps:

  • Lower the final concentration: The concentration you are using may be above the solubility limit in the cell culture medium.

  • Reduce the percentage of organic solvent: While a co-solvent is necessary for the stock solution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of <0.5%.[9]

  • Pre-warm the media: Adding a cold stock solution to warm media can cause precipitation. Ensure both are at the same temperature.

  • Slow, dropwise addition: Add the stock solution to the media while gently swirling to allow for gradual mixing.[10]

Data Presentation: Hypothetical Solubility Profile

The following tables present hypothetical solubility data for this compound to illustrate the expected trends. Note: These are not experimentally determined values.

Table 1: Hypothetical Solubility in Common Solvents at 25°C

Solvent Anticipated Solubility Range (mg/mL) Notes
Water (pH 7.0)< 0.1Expected to be poorly soluble in neutral aqueous solution.
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1Similar to water, low solubility is expected.
0.1 M NaOH (pH ~13)> 10Significantly higher solubility due to salt formation.
0.1 M HCl (pH ~1)< 0.1Expected to be poorly soluble in acidic conditions.
Dimethyl Sulfoxide (DMSO)> 50High solubility is anticipated.
Ethanol (95%)1 - 10Moderate solubility is expected.
Methanol1 - 10Moderate solubility is expected.

Table 2: Hypothetical pH-Dependent Aqueous Solubility at 25°C

pH Anticipated Solubility Range (mg/mL) Predominant Species
2.0< 0.05Carboxylic Acid (protonated)
4.00.05 - 0.1Carboxylic Acid (protonated)
6.00.1 - 0.5Mix of protonated and deprotonated
8.01 - 5Carboxylate (deprotonated salt)
10.0> 10Carboxylate (deprotonated salt)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a common starting point for most experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: The molecular weight of this compound (C₁₃H₁₁NO₃) is 241.23 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 241.23 g/mol * 1000 mg/g = 2.41 mg

  • Weigh the compound: Accurately weigh out 2.41 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (with pH Adjustment)

This protocol is suitable for experiments where the final solution must be entirely aqueous.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., Phosphate Buffer, Tris Buffer)

  • 1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the compound: Weigh out the required amount of the compound for your desired volume. For 100 mL of a 100 µM solution, you would need 2.41 mg.

  • Initial Suspension: Add the compound to a beaker with a stir bar and a portion of the aqueous buffer (e.g., 80 mL).

  • pH Adjustment: While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH using a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the compound dissolves and the pH is in the desired basic range (e.g., pH 8-9).

  • Final Volume: Once the compound is fully dissolved, transfer the solution to a 100 mL volumetric flask and bring it to the final volume with the aqueous buffer.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 3: Preparation of a 10 µM Working Solution in Cell Culture Media from a DMSO Stock

This protocol is a standard method for preparing working solutions for cell-based assays.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. For example, to make 10 mL of working solution, you will need 10 µL of the 10 mM stock.

  • Dilution: In a sterile conical tube containing 10 mL of the pre-warmed media, add 10 µL of the 10 mM DMSO stock solution dropwise while gently vortexing. This ensures rapid dispersal and minimizes the risk of precipitation.

  • Final Mix: Cap the tube and mix gently by inverting.

  • Use immediately: It is recommended to use the freshly prepared working solution for your cell-based assay as soon as possible.

Visualizations

Caption: A workflow for troubleshooting the dissolution of this compound.

Stock_Solution_Preparation_Workflow start Start: Prepare stock solution calculate Calculate required mass of compound and volume of solvent start->calculate weigh Weigh compound accurately calculate->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve completely (vortex, gentle warming if needed) add_solvent->dissolve check_clarity Visually inspect for clarity dissolve->check_clarity is_clear Is the solution clear? check_clarity->is_clear aliquot Aliquot into smaller volumes is_clear->aliquot Yes troubleshoot Troubleshoot: - Check solvent purity - Try alternative solvent - Filter solution is_clear->troubleshoot No store Store at -20°C aliquot->store end_success Stock solution ready for use store->end_success troubleshoot->dissolve

Caption: A general workflow for preparing a stock solution of a research compound.

References

Technical Support Center: Purification of Polar Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of polar isonicotinic acid derivatives. These compounds, characterized by the presence of a pyridine ring and a carboxylic acid group, often exhibit zwitterionic properties and high polarity, making their isolation and purification a significant challenge. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data tables to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of polar isonicotinic acid derivatives in a direct question-and-answer format.

Chromatography Issues

Q: My isonicotinic acid derivative is streaking badly or not moving from the baseline on a silica gel TLC plate. What can I do?

A: This is a common issue caused by the strong interaction between the polar/basic pyridine nitrogen and the acidic silanol groups on the silica surface.

  • Solution 1: Add a Mobile Phase Modifier. To mitigate this interaction, add a small amount of a competitive base or an acid to your eluent. For basic derivatives, adding 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica, improving peak shape.[1][2] For acidic derivatives, adding 0.5-1% acetic acid or formic acid can suppress the ionization of the carboxylic acid group, reducing tailing.[2]

  • Solution 2: Switch to a Different Stationary Phase. If modifiers are ineffective, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[1]

  • Solution 3: Use an Alternative Technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase and too strongly retained in normal-phase chromatography.[3][4]

Q: My compound elutes at the solvent front in reversed-phase (e.g., C18) HPLC. How can I increase its retention?

A: Highly polar compounds often have insufficient hydrophobic character to interact with the C18 stationary phase.[3][5]

  • Solution 1: Use a Highly Aqueous Mobile Phase. Some modern "AQ" type C18 columns are designed to be stable in 100% aqueous mobile phases, which can sometimes provide enough retention for very polar molecules.[6]

  • Solution 2: Employ Ion-Pair Chromatography (IPC). Adding an ion-pair reagent to the mobile phase can significantly enhance the retention of charged analytes.[7][8] For an acidic isonicotinic acid derivative (negatively charged at neutral/high pH), a quaternary amine like tetrabutylammonium (TBA) can be used. For a basic derivative (positively charged at low pH), an alkyl sulfonate like hexane sulfonic acid can be used.[6][7] This reagent forms a neutral ion pair with your compound, increasing its hydrophobicity and retention on the C18 column.[9]

  • Solution 3: Switch to HILIC. HILIC is specifically designed for polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of water.[3][10] Increasing the water content will decrease the retention time.[11]

Q: I am using HILIC, but my peak shapes are poor. What should I check?

A: Poor peak shape in HILIC can be due to several factors, often related to the mobile phase or secondary interactions.

  • Solution 1: Adjust Buffer Concentration and pH. The mobile phase should contain a buffer or acid to control the pH and ensure reproducible results.[12] The ionic strength of the buffer affects the thickness of the water layer on the stationary phase, influencing retention. A buffer concentration of 10-20 mM is a good starting point. The pH will control the ionization state of your analyte and the stationary phase, affecting electrostatic interactions.[13]

  • Solution 2: Check Sample Solvent. The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible (i.e., high in organic content). Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure water) can lead to peak distortion.[14]

Extraction and Crystallization Issues

Q: During a liquid-liquid extraction, my polar derivative remains in the aqueous layer. How can I extract it into an organic solvent?

A: The high polarity and potential zwitterionic nature of these compounds at neutral pH make them highly soluble in water.

  • Solution 1: Adjust the pH of the Aqueous Layer.

    • To extract an acidic derivative, acidify the aqueous layer to a pH at least 2 units below the pKa of the pyridine nitrogen. This protonates the nitrogen, but if the carboxylic acid is the dominant functional group for pH manipulation, you should instead make the solution basic (pH > pKa of the carboxylic acid + 2) to form the carboxylate, then extract with a polar organic solvent. The best approach is to suppress the ionization of the most influential group. For a zwitterion, adjusting the pH away from the isoelectric point is key. To extract the compound as a neutral species, adjust the pH to suppress ionization of both groups if possible, though this is often difficult.

    • To extract a basic derivative, basify the aqueous layer to a pH at least 2 units above the pKa of the carboxylic acid to deprotonate it.

  • Solution 2: Salting Out. Add a large amount of an inorganic salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer. This decreases the solubility of the organic compound in the aqueous phase and can drive it into the organic layer.

  • Solution 3: Use a More Polar Extraction Solvent. Instead of common solvents like ethyl acetate or DCM, try using n-butanol or a mixture of chloroform/isopropanol, which are more effective at extracting highly polar compounds.

Q: My isonicotinic acid derivative will not crystallize from any solvent I try. What are my options?

A: High polarity often leads to very high solubility in polar solvents and very low solubility in nonpolar solvents, making single-solvent recrystallization difficult.[15]

  • Solution 1: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or water).[16] Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexane, or acetone) until the solution becomes faintly turbid.[15][17] Allow the solution to cool slowly.

  • Solution 2: Induce Crystallization. If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent surface.[17] This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.

  • Solution 3: Remove Stubborn Impurities. If the compound is pure but still won't crystallize, it might be an oil due to residual solvent or minor impurities. Try purifying it again by chromatography and ensure all solvent is removed under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What makes polar isonicotinic acid derivatives so challenging to purify? A1: The primary challenges arise from their inherent physicochemical properties. The pyridine nitrogen is basic, while the carboxylic acid is acidic. This allows the molecule to exist as a zwitterion, making it highly polar and water-soluble. This high polarity causes issues like poor solubility in standard organic solvents, strong, often irreversible binding to silica gel, and poor retention on conventional reversed-phase columns.[3][18]

Q2: What is the first step I should take when developing a purification method for a new derivative? A2: Start with a thorough analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) and/or LC-MS. For TLC, test a range of mobile phases with and without modifiers (e.g., dichloromethane/methanol, ethyl acetate/hexane, both with 1% TEA or 1% acetic acid) on a silica plate. This will give you an initial idea of a suitable solvent system for flash chromatography. For LC-MS, using a standard reversed-phase gradient can quickly tell you if the compound is too polar for that method (i.e., elutes in the void volume).

Q3: When should I choose Ion-Exchange Chromatography (IEC)? A3: Ion-exchange chromatography is an excellent choice for compounds that are permanently charged or can be readily ionized.[19] Since isonicotinic acid derivatives are zwitterionic, their net charge is highly dependent on pH.[20]

  • At a pH below the pKa of the carboxylic acid (~4-5), the compound will have a net positive charge and bind to a cation-exchange column.

  • At a pH above the pKa of the pyridine nitrogen (~5-6), the compound will have a net negative charge and bind to an anion-exchange column. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[20]

Q4: Can I use mobile phase modifiers with mass spectrometry (MS)? A4: Yes, but you must use volatile modifiers. Non-volatile salts and buffers (like phosphate) will contaminate the MS source. Volatile acidic modifiers like formic acid (FA) and acetic acid (AA), and volatile basic modifiers like ammonium hydroxide or triethylamine (TEA) are generally compatible.[21] Ion-pair reagents are typically non-volatile and are not compatible with MS detection.[7]

Data Presentation: Chromatography Modifiers

The choice of chromatographic conditions is critical. The tables below summarize common solvent systems and modifiers for different techniques.

Table 1: Normal-Phase Chromatography on Silica Gel

ProblemAnalyte TypeRecommended ModifierConcentrationPurpose
Peak Tailing/StreakingBasic/Amine CompoundsTriethylamine (TEA), Ammonium Hydroxide0.5 - 2%Neutralizes acidic silanol groups, preventing strong ionic interactions.[1]
Peak Tailing/StreakingAcidic CompoundsAcetic Acid, Formic Acid0.5 - 1%Suppresses ionization of the analyte, reducing interactions with the stationary phase.[2]
Very Polar CompoundNeutral or ZwitterionicWater, MethanolSmall % in DCM/EtOAcIncreases mobile phase polarity to elute highly retained compounds.

Table 2: Alternative Chromatography Techniques for Polar Derivatives

TechniqueStationary PhaseTypical Mobile PhasePrinciple of SeparationBest For...
HILIC Bare Silica, Amide, Diol, CyanoHigh Acetonitrile (>80%) with Aqueous BufferPartitioning of polar analytes into a water-enriched layer on the stationary phase surface.[10][13]Highly polar, water-soluble compounds that are not retained by reversed-phase.[3][18]
Ion-Pair RP C18, C8Acetonitrile/Water or Methanol/Water + Ion-Pair ReagentForms a neutral, hydrophobic ion-pair that is retained by the non-polar stationary phase.[5][9]Charged analytes that have poor retention in standard reversed-phase.
Ion-Exchange Anion or Cation Exchange ResinAqueous BuffersSeparation based on the net charge of the analyte, controlled by mobile phase pH.[19][20]Compounds with a distinct positive or negative charge at a given pH.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is for the purification of a basic isonicotinic acid derivative that shows tailing on silica gel.

  • Prepare the Slurry: Weigh out the required amount of silica gel and mix it with the initial, non-polar mobile phase (e.g., 98:2 Dichloromethane:Methanol).

  • Prepare the Mobile Phase: Prepare your gradient solvents.

    • Solvent A: Hexane or Dichloromethane.

    • Solvent B: Ethyl Acetate or Methanol containing 1% Triethylamine (TEA).[1]

  • Pack the Column: Pour the slurry into the column and allow it to pack under pressure. Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase (e.g., 100% Solvent A or a low percentage of Solvent B).

  • Load the Sample: Dissolve the crude compound in a minimum amount of dichloromethane. If solubility is low, add a few drops of methanol. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[14]

  • Elute: Run the gradient, slowly increasing the percentage of Solvent B. Collect fractions and monitor by TLC.

  • Work-up: Combine the pure fractions and evaporate the solvent. The TEA is volatile and should be removed under high vacuum.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This protocol is for purifying a solid derivative that is highly soluble in polar solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is very soluble (e.g., boiling ethanol) dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly through a pre-warmed funnel to remove them.

  • Add Anti-Solvent: While the solution is still warm, slowly add a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether or hexane) drop by drop until you see persistent cloudiness (turbidity). Add a drop or two of the hot solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slower cooling generally results in larger, purer crystals.[22] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[17]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[23]

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[16]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow and Decision Logic

The following diagrams illustrate the logical steps in choosing a purification strategy and troubleshooting common chromatography problems.

G start_node Crude Product (Polar Isonicotinic Acid Derivative) decision_node decision_node start_node->decision_node Solid or Oil? process_node process_node result_node Pure Solid process_node->result_node Recrystallization (Protocol 2) decision_node->process_node Solid alt_node TLC / LC-MS Analysis decision_node->alt_node Oil or Impure Solid decision_node2 Good separation on Silica TLC? alt_node->decision_node2 process_node2 Normal-Phase Flash Chromatography (Protocol 1) decision_node2->process_node2 Yes decision_node3 Compound too polar for NP/RP? decision_node2->decision_node3 No (Streaking/ No Retention) result_node2 result_node2 process_node2->result_node2 Pure Compound process_node3 HILIC or Ion-Exchange Chromatography decision_node3->process_node3 Yes process_node4 Ion-Pair Reversed-Phase Chromatography decision_node3->process_node4 No (Poor RP Retention) process_node3->result_node2 process_node4->result_node2 Pure Compound G problem Problem: Peak Tailing on Silica cause1 Cause: Strong acid-base interaction with silica problem->cause1 solution1 Add Modifier to Mobile Phase cause1->solution1 solution2 Change Stationary Phase cause1->solution2 solution3 Use Alternative Method cause1->solution3 option1a For Basic Analyte: Add 1% Triethylamine solution1->option1a option1b For Acidic Analyte: Add 1% Acetic Acid solution1->option1b option2a Use Alumina Column solution2->option2a option2b Use Amine-Functionalized Silica solution2->option2b option3a Switch to HILIC solution3->option3a result Result: Improved Peak Shape option1a->result option1b->result option2a->result option2b->result option3a->result

References

Technical Support Center: Optimizing HPLC Separation of 3-(3-Hydroxymethylphenyl)isonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 3-(3-Hydroxymethylphenyl)isonicotinic acid and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating positional isomers like this compound and its variants?

Positional isomers have the same molecular formula and often similar physicochemical properties, such as pKa and logP, making them difficult to separate.[1] The main challenge lies in finding a stationary and mobile phase combination that can exploit the subtle differences in their spatial arrangement and polarity.[2] For aromatic compounds, differences in the position of functional groups (e.g., ortho, meta, para) can be subtle, requiring highly selective HPLC methods.[1]

Q2: Which type of HPLC column is most effective for separating these isomers?

For separating positional isomers of aromatic compounds, several column chemistries can be effective:

  • C18 Columns: These are the workhorse of reversed-phase HPLC and a good starting point for method development.[3][4]

  • Phenyl Columns: Phenyl-based stationary phases are highly recommended as they can offer unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[4][5]

  • Polar-Embedded Phases: Columns with polar-embedded groups can provide alternative selectivity for isomers.[6][7]

  • Cyano-Bonded Phases: In normal-phase mode, cyano columns can be effective for isomer separations.[8][9]

Q3: How does mobile phase pH affect the separation of these acidic isomers?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like isonicotinic acid derivatives.[10] Since the target analytes are acidic, adjusting the pH to be approximately 2-3 units below the pKa of the carboxylic acid group will ensure the molecules are in their un-ionized, neutral form.[10][11] This minimizes secondary interactions with residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks and preventing tailing.[11][12] Operating at a low pH is a common strategy to suppress these unwanted interactions.[12]

Q4: What is peak tailing and how can it be resolved for acidic compounds?

Peak tailing is a distortion where the peak is asymmetrical with a drawn-out tail.[11] It is often quantified by a Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 generally indicating a problem.[11][12] For acidic compounds, tailing is frequently caused by secondary interactions with the stationary phase.[10][11]

Common solutions include:

  • Lowering Mobile Phase pH: As described above, operating at a pH of 2.5-3.0 ensures the acidic analyte is fully protonated.[10][11]

  • Using a High-Purity Column: Modern, high-purity silica columns with low residual silanol activity can significantly reduce tailing.[13]

  • Increasing Buffer Concentration: A buffer concentration of 10-50 mM helps maintain a stable pH and can mask residual silanol activity.[10][11]

  • Using a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might cause active sites and lead to tailing.[13]

Q5: Should I use Acetonitrile or Methanol as the organic modifier?

The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.[3] It is recommended to screen both during method development. ACN and MeOH have different properties and can alter the elution order of isomers. Sometimes, a mixture of the two can provide the optimal separation. For instance, in one case involving isomers with carboxylic acid and nitrile groups, a methanol-based mobile phase provided separation while an acetonitrile-based one did not.[6]

Troubleshooting Guide

Issue: Poor or No Resolution Between Isomer Peaks

When isomers co-elute or have insufficient separation (Resolution < 1.5), follow this systematic approach.

  • Optimize Mobile Phase Strength:

    • Problem: The elution strength may be too high, causing peaks to elute too quickly and merge.

    • Solution: Decrease the percentage of the organic modifier (ACN or MeOH) in the mobile phase. This will increase retention times and provide more opportunity for the column to resolve the isomers.[10] Aim for a retention factor (k') between 2 and 10.[3]

  • Adjust Mobile Phase pH:

    • Problem: The ionization state of the isomers may not be optimal for differential interaction with the stationary phase.

    • Solution: Perform a pH study, testing values between 2.5 and 4.5. Even small changes in pH can alter the selectivity between isomers. Ensure you are using an appropriate buffer for the target pH range (e.g., phosphate or formate).[4][13]

  • Change the Organic Modifier:

    • Problem: The chosen organic solvent may not provide sufficient selectivity.

    • Solution: If you are using acetonitrile, switch to methanol, or vice-versa.[3] Their different chemical properties can induce different interactions with the analyte and stationary phase, often changing the elution order and improving resolution.

  • Evaluate a Different Stationary Phase:

    • Problem: The current column chemistry may not be suitable for the subtle structural differences of the isomers.

    • Solution: If a standard C18 column fails to provide resolution, switch to a phenyl-hexyl or biphenyl column to leverage π-π interactions.[5][7] These interactions are often key to separating aromatic positional isomers.[5]

  • Adjust Column Temperature:

    • Problem: Temperature can affect selectivity.

    • Solution: Systematically vary the column temperature (e.g., 25°C, 30°C, 40°C). Lower temperatures can sometimes increase selectivity, although this may also increase backpressure.[3][14]

Data Presentation

Table 1: Effect of Mobile Phase pH on Isomer Separation (Hypothetical data for a C18 column, 4.6 x 150 mm, 5 µm; Mobile Phase: 40:60 ACN:Buffer; Flow Rate: 1.0 mL/min)

pHAnalyteRetention Time (min)Tailing Factor (Tf)Resolution (Rs)
4.5 Isomer 14.21.80.8
Isomer 24.51.9
3.5 Isomer 15.81.41.3
Isomer 26.41.5
2.8 Isomer 17.11.11.8
Isomer 28.01.1

Table 2: Comparison of Column Chemistries and Organic Modifiers (Hypothetical data at optimized pH 2.8; Flow Rate: 1.0 mL/min)

Column (4.6 x 150 mm, 5 µm)Organic ModifierIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)
Standard C18 Acetonitrile7.18.01.8
Standard C18 Methanol6.57.11.4
Phenyl-Hexyl Acetonitrile8.910.22.5
Phenyl-Hexyl Methanol8.29.72.3

Experimental Protocols

Protocol 1: General Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of the isomer standard or sample.[3]

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition itself, to create a 1 mg/mL stock solution.[3] Using a solvent stronger than the mobile phase can cause peak distortion.[11]

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[3]

  • Dilution: Dilute the stock solution to a final working concentration (e.g., 50 µg/mL) using the mobile phase as the diluent. Ensure the concentration is within the linear range of the detector.[3]

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could block the column frit.[3]

Protocol 2: Systematic Method Development for Isomer Separation
  • Define Goals: Determine the required resolution for the separation. A resolution value (Rs) greater than 1.5 is typically desired for baseline separation.[3]

  • Analyte Characterization: Gather information on the isomers' properties, including pKa, logP, and UV absorbance maxima, to guide initial parameter selection.[3][4]

  • Initial Column & Mobile Phase Selection:

    • Start with a high-purity C18 or a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Prepare a mobile phase consisting of an acidic aqueous portion (e.g., 0.1% Formic Acid or a 20 mM phosphate buffer at pH 2.8) and an organic modifier (Acetonitrile or Methanol).[11]

  • Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic modifier over 20 minutes) to determine the approximate elution conditions and retention times of the isomers.[8]

  • Selectivity Optimization:

    • pH: Based on the scouting run, perform isocratic runs at different pH values (e.g., 2.5, 3.0, 3.5) to find the optimal pH for resolution and peak shape.

    • Organic Modifier: Compare the separation using Acetonitrile versus Methanol at the optimal pH.

    • Temperature: Evaluate the effect of column temperature (e.g., 25°C, 35°C) on selectivity.

  • Efficiency and Retention Optimization:

    • Adjust the isocratic mobile phase strength (percentage of organic modifier) to achieve retention factors (k') between 2 and 10 for the isomers.[3]

    • Optimize the flow rate to balance separation efficiency and analysis time. A typical starting point is 1.0 mL/min.[9]

  • Method Validation: Once the desired separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.[3]

Visualizations

MethodDevelopmentWorkflow Start Define Separation Goals (Rs > 1.5) Analyte Characterize Analytes (pKa, UV Spectra) Start->Analyte Selection Initial Column & Mobile Phase (C18 or Phenyl, pH ~2.8) Analyte->Selection Scouting Perform Scouting Gradient Selection->Scouting CheckRes Resolution Adequate? Scouting->CheckRes OptimizeSelectivity Optimize Selectivity (α) CheckRes->OptimizeSelectivity No OptimizeEfficiency Optimize Efficiency (N) & Retention (k') (Flow Rate, Isocratic %) CheckRes->OptimizeEfficiency Yes Sub_pH Adjust pH OptimizeSelectivity->Sub_pH Sub_Solvent Change Organic Modifier (ACN vs. MeOH) OptimizeSelectivity->Sub_Solvent Sub_Column Change Column Chemistry OptimizeSelectivity->Sub_Column Sub_pH->Scouting Re-scout Sub_Solvent->Scouting Re-scout Sub_Column->Scouting Re-scout Validation Method Validation OptimizeEfficiency->Validation End Final Method Validation->End

Caption: Workflow for systematic HPLC method development for isomer separation.

TroubleshootingFlowchart Start Problem: Poor Peak Shape (Tailing Factor > 1.2) CheckpH Is Mobile Phase pH < 3? Start->CheckpH LowerpH Action: Lower pH to 2.5-3.0 using a suitable buffer CheckpH->LowerpH No CheckBuffer Is buffer concentration adequate (10-50 mM)? CheckpH->CheckBuffer Yes LowerpH->CheckpH IncreaseBuffer Action: Increase buffer concentration CheckBuffer->IncreaseBuffer No CheckOverload Is sample concentration too high? CheckBuffer->CheckOverload Yes IncreaseBuffer->CheckBuffer DiluteSample Action: Dilute sample or reduce injection volume CheckOverload->DiluteSample Yes CheckColumn Is the column old or contaminated? CheckOverload->CheckColumn No DiluteSample->CheckOverload FlushColumn Action: Flush with strong solvent or replace column/guard column CheckColumn->FlushColumn Yes End Peak Shape Improved CheckColumn->End No FlushColumn->End

Caption: Troubleshooting decision tree for fixing peak tailing issues.

References

Preventing degradation of 3-(3-Hydroxymethylphenyl)isonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(3-Hydroxymethylphenyl)isonicotinic acid

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1][2] Recommended conditions are in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored at low temperatures (-20°C for long-term storage). For short-term use, storage at 2-8°C is acceptable. Avoid exposure to direct sunlight, high humidity, and oxygen.[1][3]

Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?

A2: The molecule has two primary functional groups prone to degradation:

  • Hydroxymethyl (benzyl alcohol) group: This group is susceptible to oxidation, which can convert the alcohol first to an aldehyde (3-(3-formylphenyl)isonicotinic acid) and then to a carboxylic acid (3-(3-carboxyphenyl)isonicotinic acid).[4][5][6]

  • Isonicotinic acid group: Aromatic carboxylic acids can be sensitive to light (photodegradation) and high temperatures, which may lead to decarboxylation under certain conditions.[7]

Q3: What are the visible signs of degradation?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in the physical state of the powder (e.g., clumping, which may indicate moisture absorption), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirmation.

Q4: How often should I test the purity of my stored sample?

A4: For long-term storage, it is advisable to re-test the purity of the compound annually or before its use in a critical experiment if it has been stored for more than a year. For working stock solutions, purity should be checked more frequently, ideally before initiating a new set of experiments, especially if the solution has been stored for several weeks.

Troubleshooting Guide

Problem: My HPLC analysis shows a new, significant impurity peak that wasn't there previously.

Potential Cause Troubleshooting Steps
Oxidation The hydroxymethyl group may have oxidized. This is more likely if the sample was exposed to air/oxygen or stored at room temperature. The new peak would likely correspond to the aldehyde or carboxylic acid derivative.[4][6]
Photodegradation The sample was exposed to UV or ambient light. This can lead to various degradation products. Store the compound in an amber vial or a container wrapped in aluminum foil.[7]
Hydrolysis (if in solution) If the compound is in an aqueous buffer, hydrolysis of potential ester impurities or other reactions could occur, especially at non-neutral pH.[8][9] Prepare solutions fresh or store them frozen (-20°C or -80°C).
Thermal Degradation The sample was exposed to high temperatures during storage or handling. This can accelerate all degradation pathways.[7][10] Always store at recommended low temperatures.

Problem: I've noticed a significant decrease in the potency or activity of the compound in my biological assays.

Potential Cause Troubleshooting Steps
Chemical Degradation The active compound has degraded into less active or inactive products. This is the most common cause.
Improper Solution Preparation The compound may not have dissolved completely, or it may have precipitated out of solution upon storage.

Data on Stability

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is based on general principles of chemical stability for similar compounds and should be confirmed with in-house stability studies.

Storage ConditionTimePurity (%)Major Degradant Observed
-20°C, Dark, Inert Gas 12 Months>99%Not Detected
4°C, Dark, Sealed 12 Months98.5%3-(3-formylphenyl)isonicotinic acid
25°C, Dark, Sealed 6 Months96.0%3-(3-formylphenyl)isonicotinic acid
25°C, Ambient Light 6 Months94.5%Multiple photodegradants, Aldehyde
40°C, 75% RH, Dark 3 Months91.0%Aldehyde, Carboxylic Acid

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and detecting common degradation products.[11]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm[12]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.[13]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand potential degradation pathways and to confirm that the analytical method is "stability-indicating".[7][8] A target degradation of 5-20% is generally desired.[13]

  • Acid Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M HCl and heat at 60°C for 24 hours.[12][13] Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M NaOH and heat at 60°C for 8 hours.[12][13] Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: Treat the compound (1 mg/mL) with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[12][13]

  • Thermal Degradation: Expose the solid compound to 80°C in a dry oven for 48 hours.[11]

  • Photolytic Degradation: Expose the solid compound spread thinly on a glass dish to a light source providing both UV and visible light (ICH Q1B conditions) for a specified duration.[13]

Visualizations

Potential Degradation Pathways

G cluster_main Main Compound cluster_products Degradation Products A This compound B 3-(3-formylphenyl)isonicotinic acid (Aldehyde) A->B Oxidation (O₂, Heat) D Photodegradation Products A->D UV/Visible Light C 3-(3-carboxyphenyl)isonicotinic acid (Dicarboxylic Acid) B->C Further Oxidation

Caption: Potential degradation pathways for the parent compound.

Troubleshooting Workflow for Purity Issues

G cluster_check Initial Checks cluster_cause Identify Cause cluster_action Corrective Actions start Purity Issue Detected (e.g., new HPLC peak) check_storage Review Storage Conditions (Temp, Light, Air Exposure?) start->check_storage check_handling Review Sample Handling (Solvents, Heat?) start->check_handling is_oxidation Oxidation Likely (Stored at RT or in Air) check_storage->is_oxidation Improper? is_photo Photodegradation Likely (Exposed to Light) check_storage->is_photo Improper? is_thermal Thermal Degradation Likely (Exposed to Heat) check_handling->is_thermal Improper? action_store Store at -20°C Use Inert Gas Use Amber Vials is_oxidation->action_store is_photo->action_store is_thermal->action_store action_retest Re-test with Fresh Sample action_store->action_retest action_discard Discard Degraded Stock action_retest->action_discard If degradation is confirmed

Caption: Workflow for troubleshooting observed sample degradation.

Factors Influencing Compound Stability

G cluster_factors Environmental Factors cluster_mechanisms Degradation Mechanisms cluster_outcome Impact Temp Temperature Oxidation Oxidation Temp->Oxidation Thermolysis Thermolysis Temp->Thermolysis Light Light (UV/Vis) Photolysis Photolysis Light->Photolysis Oxygen Oxygen Oxygen->Oxidation Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Outcome Loss of Purity & Potency Oxidation->Outcome Photolysis->Outcome Hydrolysis->Outcome Thermolysis->Outcome

Caption: Relationship between storage factors and stability.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-(3-Hydroxymethylphenyl)isonicotinic acid and its related analogs. This document compiles available data on their synthesis, biological activities, and experimental protocols to facilitate further research and development in this area.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. The substitution pattern on the pyridine and phenyl rings plays a crucial role in modulating the pharmacological properties of these molecules. This guide focuses on this compound and compares it with two key analogs: N-(3-Aminophenyl) isonicotinamide and 3-(3-Carboxyphenyl)isonicotinic acid. The structural differences, specifically the nature of the substituent at the meta-position of the phenyl ring, are expected to influence their biological profiles significantly.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in biological systems.

PropertyThis compoundN-(3-Aminophenyl) isonicotinamide3-(3-Carboxyphenyl)isonicotinic acid
Molecular Formula C₁₃H₁₁NO₃C₁₂H₁₁N₃OC₁₃H₉NO₄
Molecular Weight 229.23 g/mol 213.24 g/mol 243.22 g/mol
Structure A phenyl ring with a hydroxymethyl group at the meta position, linked to an isonicotinic acid moiety.An isonicotinamide core with an aminophenyl substituent at the amide nitrogen.A phenyl ring with a carboxylic acid group at the meta position, linked to an isonicotinic acid moiety.
Predicted Activity Potential for anti-inflammatory or other biological activities based on the isonicotinic acid scaffold.Known anti-inflammatory activity.Reported anti-inflammatory and antitumor effects.[1]

Synthesis Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for their preparation and further investigation.

General Synthesis of Isonicotinic Acid Derivatives

A general approach to synthesizing isonicotinic acid derivatives involves the activation of the carboxylic acid group of isonicotinic acid, followed by reaction with a desired amine or phenol. A common method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Workflow for Isonicotinic Acid Esterification/Amidation

G IsonicotinicAcid Isonicotinic Acid ActivatedEster Activated Isonicotinic Ester/Amide Intermediate IsonicotinicAcid->ActivatedEster + Coupling Agent + Catalyst in Solvent CouplingAgent Coupling Agent (e.g., DCC) Catalyst Catalyst (e.g., DMAP) Solvent Anhydrous Solvent (e.g., DMF) Nucleophile Nucleophile (Amine or Phenol) Product Target Isonicotinic Acid Derivative Nucleophile->Product ActivatedEster->Product Reaction

Caption: General workflow for the synthesis of isonicotinic acid derivatives.

Synthesis of N-(3-Aminophenyl) isonicotinamide

A specific protocol for the synthesis of N-(3-Aminophenyl) isonicotinamide involves a protection-deprotection strategy.[2]

  • Protection of the Amino Group: 3-Aminophenol is reacted with di-tert-butyl pyrocarbonate (Boc₂O) in the presence of a base like triethylamine to protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate.

  • Coupling Reaction: The Boc-protected aminophenol is then coupled with isonicotinic acid using DCC and DMAP in an anhydrous solvent like dimethylformamide (DMF).

  • Deprotection: The Boc protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to yield the final product, N-(3-Aminophenyl) isonicotinamide.

Comparative Biological Activity

The biological activities of these analogs are compared based on available experimental data. A significant challenge in this comparative analysis is the lack of publicly available, quantitative biological data for this compound.

Anti-inflammatory Activity

A key area of investigation for isonicotinic acid derivatives is their potential as anti-inflammatory agents.

CompoundAssayResult (IC₅₀)Reference
N-(3-Aminophenyl) isonicotinamide Inhibition of reactive oxygen species (ROS) production in human whole blood1.42 ± 0.1 µg/mL[3]
Ibuprofen (Standard Drug) Inhibition of reactive oxygen species (ROS) production in human whole blood11.2 ± 1.9 µg/mL[3]
This compound No data available-
3-(3-Carboxyphenyl)isonicotinic acid Reported anti-inflammatory effects, but no quantitative data available.[1]-

The data clearly indicates that N-(3-Aminophenyl) isonicotinamide possesses potent anti-inflammatory activity, being approximately eight times more effective than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen in the tested assay.[3]

Signaling Pathway for Anti-inflammatory Action of Isonicotinamide Derivatives

G cluster_inflammation Inflammatory Stimulus cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines COX2 COX-2 NFkB->COX2 ROS Reactive Oxygen Species (ROS) Proinflammatory_Cytokines->ROS Prostaglandins Prostaglandins COX2->Prostaglandins Isonicotinamide Isonicotinamide Derivative Isonicotinamide->ROS Inhibition

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are fundamental for the validation and comparison of biological data.

Anti-inflammatory Assay: Reactive Oxygen Species (ROS) Inhibition

This assay measures the ability of a compound to inhibit the production of reactive oxygen species from phagocytes in human whole blood, a key event in the inflammatory response.[3]

  • Preparation of Reagents:

    • Hanks Balanced Salt Solution (HBSS).

    • Luminol solution.

    • Serum-opsonized zymosan (SOZ).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Diluted human whole blood is incubated with the test compound at various concentrations.

    • Luminol and SOZ are added to the wells of a 96-well plate.

    • The plate is incubated, and the chemiluminescence generated by ROS production is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the control (vehicle-treated) samples.

    • The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.

Discussion and Future Perspectives

The comparative analysis reveals that N-(3-Aminophenyl) isonicotinamide is a promising anti-inflammatory agent with significantly higher potency than ibuprofen in an in vitro ROS production assay.[3] The presence of the amino group at the meta-position of the phenyl ring appears to be a key structural feature for this enhanced activity.

A major limitation of this guide is the absence of quantitative biological data for this compound and 3-(3-Carboxyphenyl)isonicotinic acid. While the latter is reported to have anti-inflammatory and antitumor effects, the lack of specific data, such as IC₅₀ or MIC values, prevents a direct and meaningful comparison.[1]

Future research should prioritize the following:

  • Synthesis and Biological Evaluation: The synthesis of this compound needs to be performed, followed by comprehensive biological screening to determine its activity profile.

  • Quantitative Analysis: For 3-(3-Carboxyphenyl)isonicotinic acid, quantitative in vitro and in vivo studies are required to validate its reported biological effects and to determine its potency.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of various substituents on the phenyl ring of isonicotinic acid derivatives would provide valuable insights into the SAR and help in the design of more potent and selective compounds.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of this class of compounds and accelerate the development of novel drug candidates.

References

Scrutinizing the Molecular Architecture: X-ray Crystallography Affirms the Structure of 2-Hydroxy-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the molecular structure of 2-hydroxy-isonicotinic acid has been achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous proof of the compound's atomic arrangement, bond lengths, and angles, offering a gold standard for structural elucidation against which other methods can be compared.

For researchers and professionals in drug development, precise structural knowledge is paramount. It underpins the understanding of a molecule's physicochemical properties, its interactions with biological targets, and informs rational drug design. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable structural insights, X-ray crystallography delivers an unparalleled level of detail regarding the solid-state conformation of a molecule.

Unambiguous Structural Determination via X-ray Diffraction

The crystal structure of 2-hydroxy-isonicotinic acid was determined by growing single crystals suitable for X-ray diffraction analysis. The resulting crystallographic data provides a three-dimensional map of electron density, from which the precise coordinates of each atom can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed methodology is crucial for the reproducibility of scientific findings. The following protocol outlines the key steps in the X-ray crystallographic analysis of 2-hydroxy-isonicotinic acid.

  • Crystal Growth: Single crystals of 2-hydroxy-isonicotinic acid were grown by slow evaporation from an aqueous solution.

  • Data Collection: A suitable crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images were recorded as the crystal was rotated.

  • Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Comparative Analysis of Structural Validation Methods

While X-ray crystallography provides definitive structural information, it is often used in conjunction with other analytical techniques. The table below compares the type of information obtained from different methods for the structural validation of 2-hydroxy-isonicotinic acid.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Unambiguous structural determination in the solid state.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds.Provides structural information in solution, which can be more biologically relevant.Does not provide precise bond lengths and angles.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.High sensitivity and accuracy for mass determination.Provides no information about the 3D arrangement of atoms.

Crystallographic Data for 2-Hydroxy-isonicotinic Acid

The key crystallographic parameters for 2-hydroxy-isonicotinic acid are summarized in the table below. This quantitative data serves as a benchmark for the compound's solid-state structure.

ParameterValue
Chemical FormulaC₆H₅NO₃
Formula Weight139.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.945(2)
b (Å)6.738(2)
c (Å)12.250(4)
β (°)104.18(3)
Volume (ų)554.9(3)
Z4
Density (calculated) (g/cm³)1.664
R-factor (%)4.2

Experimental Workflow

The logical flow of validating a chemical structure, from synthesis to definitive structural proof, can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structural Validation synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystallization Crystallization nmr->crystallization ir->crystallization ms->crystallization xray X-ray Crystallography crystallization->xray final_structure final_structure xray->final_structure Validated Structure

Caption: Workflow for Structural Validation.

Signaling Pathway of Drug Action

Understanding the precise 3D structure of a molecule is the first step in elucidating its mechanism of action. The validated structure of a compound allows for accurate modeling of its interaction with biological targets, such as enzymes or receptors, which is a critical aspect of drug discovery and development.

signaling_pathway drug Drug Molecule (Validated Structure) receptor Target Receptor drug->receptor Binding downstream Downstream Signaling Cascade receptor->downstream Activation response Cellular Response downstream->response Effect

Caption: Drug-Target Interaction Pathway.

Comparative Guide to the Structure-Activity Relationship of 3-(3-Hydroxymethylphenyl)isonicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-phenyl isonicotinic acid derivatives, with a focus on anti-inflammatory and antiproliferative activities. Due to the limited availability of specific data on 3-(3-hydroxymethylphenyl)isonicotinic acid, this report synthesizes findings from structurally related analogs to provide actionable insights for drug design and development.

Executive Summary

Isonicotinic acid and its derivatives are versatile scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and anticancer properties. The substitution pattern on the 3-phenyl ring of the isonicotinic acid core plays a critical role in modulating these activities. This guide presents a comparative analysis of these derivatives, highlighting key structural features that influence their potency. For anti-inflammatory activity, the position of substituents on the phenyl ring is crucial, with meta-substitution often leading to enhanced potency. A similar trend is observed for antiproliferative activity, where the nature and position of substituents on the 3-aryl group significantly impact cytotoxicity against cancer cell lines.

Anti-inflammatory Activity: Comparative Analysis

A study on isonicotinates revealed that the nature and position of the linker between the isonicotinoyl moiety and a phenyl group significantly influence anti-inflammatory activity, measured by the inhibition of reactive oxygen species (ROS) production. The following table summarizes the key findings.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives [1]

Compound IDLinker/SubstituentIC50 (µg/mL)
5 meta-Aminophenol1.42 ± 0.1
6 para-Aminophenol8.6 ± 0.5
8a para-Aminophenol with acetyl group19.6 ± 3.4
8b para-Aminophenol with butyryl group3.7 ± 1.7
Ibuprofen (Standard)-11.2 ± 1.9

Structure-Activity Relationship (SAR) Insights:

  • Positional Isomerism: The position of the linker on the phenyl ring is a key determinant of activity. The meta-substituted analog (Compound 5 ) is significantly more potent than its para-substituted counterpart (Compound 6 ), demonstrating an approximately 6-fold increase in activity.[1]

  • Substitution on the Linker: Acylation of the para-aminophenol linker influences activity. A shorter acetyl group (Compound 8a ) results in lower potency compared to a butyryl group (Compound 8b ), suggesting that lipophilicity and the length of the alkyl chain play a role in the compound's effectiveness.[1]

Antiproliferative Activity: Comparative Analysis

While specific data for this compound is not available, studies on structurally related 3-arylisoquinolinones provide valuable SAR insights into the antiproliferative effects of substitutions on a 3-aryl ring attached to a nitrogen-containing heterocyclic core.

Table 2: Antiproliferative Activity of 3-Arylisoquinolinone Analogs against MCF-7 Breast Cancer Cells

Compound IDSubstituent on 3-Aryl RingIC50 (µM)
2 3-OCH₃, 4-OCH₃0.8
3 4-OCH₃> 50
4 3-F, 4-OCH₃0.4
5 4-F> 50

Structure-Activity Relationship (SAR) Insights:

  • Importance of meta-Substitution: A clear SAR trend is observed where compounds with a substituent at the meta-position of the 3-aryl ring (Compounds 2 and 4 ) exhibit significantly higher antiproliferative activity compared to their analogs with only para-substitution (Compounds 3 and 5 ). This suggests that the presence of a group at the meta-position is crucial for potent cytotoxicity.

  • Effect of Electronegativity: The presence of an electron-withdrawing fluorine atom at the meta-position (Compound 4 ) leads to a 2-fold increase in potency compared to a methoxy group at the same position (Compound 2 ), indicating that electronic effects also contribute to the antiproliferative activity.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Many anti-inflammatory and antiproliferative agents exert their effects by modulating key signaling pathways involved in inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of these processes. Small molecule inhibitors can target various components of this pathway, preventing the transcription of pro-inflammatory and pro-survival genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Inflammatory Cytokines Inflammatory Cytokines IKK IKK Complex Inflammatory Cytokines->IKK Pathogens Pathogens Pathogens->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p P-IκB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB->IKK Activation Small_Molecule Small Molecule Inhibitor Small_Molecule->IKK Inhibition DNA DNA NFkB_n->DNA Binding & Transcription Genes Pro-inflammatory & Pro-survival Genes DNA->Genes

Caption: Inhibition of the canonical NF-κB signaling pathway by a small molecule inhibitor.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay (Griess Assay)

This protocol is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.

  • Sodium nitrite (NaNO2) standard solution (0-100 µM).

  • Cell culture medium.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate until they adhere. Treat the cells with various concentrations of the test compounds and an inflammatory stimulus (e.g., lipopolysaccharide, LPS) for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (a known inhibitor).

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant or the sodium nitrite standards to each well.

    • Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve. The percentage of NO inhibition is calculated relative to the stimulated, untreated control.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][3][4][5][6]

Materials:

  • MTT solution (5 mg/mL in PBS).[6]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.[3]

  • 96-well microplate.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

The structure-activity relationship of 3-phenyl isonicotinic acid derivatives and their analogs is significantly influenced by the substitution pattern on the phenyl ring. For anti-inflammatory activity, meta-substitution on a linker attached to the phenyl ring appears to be highly favorable. Similarly, for antiproliferative activity, meta-substitution on the 3-aryl ring is critical for high potency. These findings provide a rational basis for the design of novel and more potent anti-inflammatory and anticancer agents based on the 3-phenyl isonicotinic acid scaffold. The provided experimental protocols offer standardized methods for the evaluation of such compounds, and the illustrated NF-κB pathway provides a potential mechanistic framework for their biological effects. Further investigation into the specific effects of the 3-hydroxymethyl substituent is warranted to fully elucidate the therapeutic potential of this particular derivative.

References

Cross-reactivity studies of 3-(3-Hydroxymethylphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity profile of Imatinib, a first-generation tyrosine kinase inhibitor. By examining its performance against a panel of kinases and other off-target proteins, this document aims to provide valuable insights for researchers and drug development professionals. The information presented is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Executive Summary

Imatinib is a cornerstone in targeted cancer therapy, primarily known for its potent inhibition of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1] Its therapeutic applications have expanded to treat other malignancies, largely due to its activity against additional key kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[1] However, like many kinase inhibitors, Imatinib exhibits a degree of cross-reactivity, interacting with a range of unintended targets. Understanding this off-target profile is crucial for predicting potential side effects, discovering new therapeutic applications, and developing more selective next-generation inhibitors. This guide summarizes the quantitative data on Imatinib's kinase inhibition, details the experimental methods used to determine these profiles, and illustrates the key signaling pathways it modulates.

Data Presentation: Kinase Selectivity and Off-Target Profile of Imatinib

The selectivity of Imatinib has been characterized through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) being key metrics of potency. Lower values for these metrics indicate higher binding affinity and inhibitory activity.

On-Target Activity

Imatinib demonstrates high potency against its intended primary targets. The following table summarizes the IC50 values for Imatinib against these kinases in both biochemical (cell-free) and cell-based assays.

Kinase TargetAssay TypeIC50 (nM)
v-Abl Cell-free/Cell-based600[2][3]
c-Abl Cell-free400[4]
c-KIT Cell-free/Cell-based100[2][3]
PDGFRα In vitro kinase assay71[2]
PDGFRβ In vitro kinase assay607[2]
PDGFR (general) Cell-free/Cell-based100[2][3]
Off-Target Activity and Cross-Reactivity

While considered relatively selective, Imatinib is known to interact with other kinases and non-kinase proteins, which can lead to off-target effects. These interactions typically occur at higher concentrations than those required for on-target inhibition. The following table presents a selection of known off-target kinases for Imatinib. It is important to note that a comprehensive screen revealed that at therapeutic concentrations, Imatinib can bind to 34 different kinases.

Off-Target KinaseTarget FamilyIn Vitro IC50 or Kd (nM)
DDR1 Receptor Tyrosine Kinase-
DDR2 Receptor Tyrosine Kinase-
Ephrin Receptors Receptor Tyrosine Kinase-
ZAK Serine/Threonine Kinase-
LYN Src Family Kinase-
SRC Family Kinases Src Family KinaseNot inhibited
TEC Family Kinases Tec Family KinaseNot inhibited
NQO2 Oxidoreductase80 (IC50)

Note: A dash (-) indicates that while the kinase is a known off-target, specific IC50 or Kd values were not available in the provided search results. NQO2 is a notable non-kinase off-target.[5]

Experimental Protocols

The quantitative data presented in this guide are derived from standardized biochemical and cell-based assays. The following are detailed methodologies for key experiments used to assess the cross-reactivity and efficacy of kinase inhibitors like Imatinib.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide like Abltide for BCR-ABL)

  • Test inhibitor (e.g., Imatinib)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)

  • Detection system (e.g., anti-phosphotyrosine antibody, fluorescence-based detection)

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the recombinant kinase, the substrate, and the various concentrations of the inhibitor.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in a radiometric assay, the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into the substrate is measured.[6] In fluorescence-based assays like TR-FRET, a change in fluorescence signal upon substrate phosphorylation is detected.[6]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression curve fit.

Cell-Based Viability/Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase.

Objective: To determine the IC50 value of an inhibitor on the viability of target-positive cells.

Materials:

  • Target-positive cell line (e.g., K562 for BCR-ABL)

  • Complete cell culture medium

  • Test inhibitor (e.g., Imatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Mandatory Visualization

BCR-ABL Signaling Pathway

The following diagram illustrates the key signaling pathways activated by the constitutively active BCR-ABL tyrosine kinase, which is the primary on-target of Imatinib in CML. Imatinib inhibits the kinase activity of BCR-ABL, thereby blocking these downstream pro-proliferative and anti-apoptotic signals.

BCR_ABL_Signaling cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates JAK JAK BCR_ABL->JAK Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_RAS Cell Proliferation ERK->Proliferation_RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD BAD (pro-apoptotic) AKT->BAD Inhibits Survival Cell Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription (Anti-apoptosis) STAT5->Gene_Transcription

BCR-ABL signaling pathways inhibited by Imatinib.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical experimental workflow for determining the cross-reactivity profile of a kinase inhibitor like Imatinib.

Kinase_Profiling_Workflow Start Start: Kinase Inhibitor (e.g., Imatinib) Biochemical_Screen Biochemical Kinase Panel Screen (e.g., KinomeScan) Start->Biochemical_Screen Cell_Based_Assay Cell-Based Assays (Target-positive cell lines) Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50/Kd Determination) Biochemical_Screen->Data_Analysis Cell_Based_Assay->Data_Analysis Selectivity_Profile Generate Selectivity Profile (On-target vs. Off-target) Data_Analysis->Selectivity_Profile End End: Cross-Reactivity Assessment Selectivity_Profile->End

Workflow for assessing kinase inhibitor cross-reactivity.

References

A Comparative Purity Analysis of Synthesized versus Commercial 3-(3-Hydroxymethylphenyl)isonicotinic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a comprehensive benchmark of a newly synthesized batch of 3-(3-Hydroxymethylphenyl)isonicotinic acid against a commercially available standard. Through detailed experimental protocols and comparative data, this report offers an objective assessment of the synthesized compound's viability for research and development applications.

The quality and purity of active pharmaceutical ingredients (APIs) and their precursors are of utmost importance in the pharmaceutical industry. Impurities, even in trace amounts, can significantly impact the efficacy and safety of a drug product.[1] Therefore, rigorous analytical testing is essential to ensure the purity of synthesized compounds before they are utilized in drug discovery and development pipelines. This guide outlines a direct comparison of a laboratory-synthesized batch of this compound with a commercial standard, employing a suite of standard analytical techniques to ascertain its purity profile.

Comparative Purity Data

A summary of the analytical results for both the synthesized and commercial batches of this compound is presented below. The data demonstrates a high degree of purity for the synthesized batch, comparable to the commercial standard.

Analytical MethodParameterSynthesized BatchCommercial Standard
High-Performance Liquid Chromatography (HPLC) Purity (Area %)99.2%>97% (as per supplier)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Conformance to StructureConformsConforms
Residual Solvents<0.1%<0.1%
Mass Spectrometry (MS) [M+H]⁺ (Observed)230.0765230.0766
[M+H]⁺ (Calculated)230.0766230.0766
Melting Point Range (°C)185-187184-186

Experimental Workflow

The following diagram illustrates the systematic approach undertaken for the comparative purity analysis of the synthesized and commercial samples of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison A Synthesized 3-(3-Hydroxymethylphenyl) isonicotinic acid C Prepare solutions for each analytical technique A->C B Commercial Standard B->C D HPLC Analysis C->D E NMR Spectroscopy C->E F Mass Spectrometry C->F G Melting Point Determination C->G H Compare Purity Profiles D->H I Structural Confirmation E->I F->I J Assess Thermal Properties G->J K Final Purity Assessment H->K I->K J->K

Figure 1: Workflow for the comparative purity analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols adhere to standard practices in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating a sample into its individual components.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector was used.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution was employed with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and is effective for identifying and quantifying impurities.[3][4]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.

  • Experiment: ¹H NMR spectra were acquired.

  • Data Processing: The resulting spectra were processed and analyzed for characteristic peaks corresponding to the structure of this compound and for the presence of any residual solvent or other impurities. Absolute quantitative ¹H NMR spectroscopy can be a valuable method for purity determination.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and the identification of unknown impurities.[7][8]

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Samples were dissolved in a suitable solvent (e.g., methanol) and infused directly into the mass spectrometer.

  • Data Acquisition: Data was acquired over a mass range of m/z 100-500.

  • Analysis: The observed mass of the protonated molecule [M+H]⁺ was compared to the calculated theoretical mass.

Melting Point Determination

The melting point of a solid crystalline substance is a physical property that can be used as an indicator of purity. Pure compounds typically have a sharp melting point, while impurities tend to broaden and depress the melting range.[9][10]

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid was packed into a capillary tube.

  • Procedure: The sample was heated at a controlled rate, and the temperature range over which the solid melted was recorded.

Conclusion

The comprehensive analytical data presented in this guide indicates that the synthesized batch of this compound exhibits a high degree of purity, comparable to the commercially available standard. The HPLC analysis shows a purity of 99.2%, and the NMR and mass spectrometry data confirm the correct chemical structure. The sharp melting point further corroborates the high purity of the synthesized material. Based on these findings, the synthesized batch is deemed suitable for use in demanding research and drug development applications where high purity is a prerequisite.

References

A Comparative Guide to the Synthesis of 3-(3-Hydroxymethylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible methods for the synthesis of 3-(3-Hydroxymethylphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry and drug development. The methods discussed are based on the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The reproducibility of each method is evaluated based on established protocols for similar transformations.

Synthesis Methodologies

Two primary approaches for the synthesis of the target molecule via a Suzuki-Miyaura coupling are presented:

  • Method A: Direct Coupling: This method involves the direct palladium-catalyzed cross-coupling of 3-bromoisonicotinic acid with (3-(hydroxymethyl)phenyl)boronic acid.

  • Method B: Two-Step Synthesis with Ester Protection: This approach entails an initial esterification of 3-bromoisonicotinic acid to protect the carboxylic acid functionality, followed by the Suzuki-Miyaura coupling, and concluding with a hydrolysis step to yield the final product.

Comparative Data

The following table summarizes the key reaction parameters and expected outcomes for each method, based on generalized experimental protocols for Suzuki-Miyaura couplings of halopyridines.[3][4]

ParameterMethod A: Direct CouplingMethod B: Two-Step Synthesis with Ester Protection
Starting Materials 3-Bromoisonicotinic acid, (3-(hydroxymethyl)phenyl)boronic acid3-Bromoisonicotinic acid, (3-(hydroxymethyl)phenyl)boronic acid, Methanol, Sulfuric Acid
Number of Steps 13 (Esterification, Coupling, Hydrolysis)
Key Reagents Pd(PPh₃)₄, Na₂CO₃1. H₂SO₄, MeOH; 2. Pd(PPh₃)₄, Na₂CO₃; 3. NaOH
Solvent Toluene/Ethanol/Water1. Methanol; 2. Toluene/Ethanol/Water; 3. Water
Reaction Temperature ~80 °C1. Reflux; 2. ~80 °C; 3. Reflux
Reaction Time 6-12 hours1. ~4.5 hours; 2. 6-12 hours; 3. 2-4 hours
Plausible Yield Moderate to GoodGood to High
Purification Column Chromatography1. Extraction; 2. Column Chromatography; 3. Precipitation
Reproducibility Potentially variable due to unprotected functional groupsGenerally higher due to protection of the carboxylic acid

Experimental Protocols

Method A: Direct Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 3-bromopyridine.[3]

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromoisonicotinic acid (1.0 mmol), (3-(hydroxymethyl)phenyl)boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Method B: Two-Step Synthesis via Esterification

Step 1: Esterification of 3-Bromoisonicotinic Acid This protocol is based on the esterification of isonicotinic acid.[5]

  • Reaction Setup: Suspend 3-bromoisonicotinic acid (1.0 mmol) in methanol (5 mL) in a round-bottom flask and cool to 10 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (0.2 mL).

  • Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 4.5 hours.

  • Workup: Cool the reaction mixture and pour it onto ice. Neutralize with sodium carbonate and extract the product, methyl 3-bromoisonicotinate, with ether. Dry the combined organic extracts over sodium sulfate and concentrate in vacuo.

Step 2: Suzuki-Miyaura Coupling of Methyl 3-bromoisonicotinate This protocol follows the general procedure for 3-halopyridine coupling.[3]

  • Reaction Setup: In an oven-dried Schlenk flask, combine methyl 3-bromoisonicotinate (1.0 mmol), (3-(hydroxymethyl)phenyl)boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 6-12 hours.

  • Workup and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude methyl 3-(3-(hydroxymethyl)phenyl)isonicotinate by column chromatography.

Step 3: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the purified methyl 3-(3-(hydroxymethyl)phenyl)isonicotinate in a mixture of THF and water.

  • Hydrolysis: Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Workup: After cooling, acidify the reaction mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain this compound.

Visualizing the Synthesis Pathways

Synthesis_Methods cluster_A Method A: Direct Coupling cluster_B Method B: Two-Step Synthesis with Ester Protection A_start 3-Bromoisonicotinic Acid + (3-(Hydroxymethyl)phenyl)boronic acid A_reaction Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C) A_start->A_reaction 1 step A_end This compound A_reaction->A_end B_start 3-Bromoisonicotinic Acid B_ester Methyl 3-bromoisonicotinate B_start->B_ester Esterification (MeOH, H₂SO₄) B_couple Methyl 3-(3-(hydroxymethyl)phenyl)isonicotinate B_ester->B_couple Suzuki-Miyaura Coupling (Boronic Acid, Pd(PPh₃)₄, Na₂CO₃) B_end This compound B_couple->B_end Hydrolysis (NaOH, H₂O)

Caption: Comparative workflow of direct vs. two-step synthesis of the target compound.

Discussion

Method A: Direct Coupling offers the most straightforward and atom-economical approach. However, the presence of a free carboxylic acid and an alcohol functionality on the coupling partners can sometimes lead to lower yields or side reactions. The basic conditions of the Suzuki-Miyaura reaction might cause deprotonation of these groups, potentially affecting the catalyst's activity or the solubility of the reagents. While there are reports of successful couplings with unprotected acids and alcohols, the reproducibility can be substrate-dependent.[6]

Method B: Two-Step Synthesis with Ester Protection is a more conservative and potentially more robust strategy. By protecting the carboxylic acid as a methyl ester, the potential for side reactions associated with the acidic proton is eliminated. This often leads to cleaner reactions and higher, more reproducible yields. The additional steps of esterification and hydrolysis add to the overall synthesis time and may slightly reduce the overall yield due to material loss at each step. However, for ensuring a reliable synthesis, especially on a larger scale, this method is often preferred.

Conclusion

Both presented methods are viable for the synthesis of this compound. The choice between them depends on the specific research or development goals. For rapid, small-scale synthesis and initial screening, the direct coupling (Method A) may be advantageous. For larger-scale synthesis where reproducibility and high purity are paramount, the two-step approach with ester protection (Method B) is likely to be the more reliable option. Experimental validation would be necessary to determine the optimal conditions and yields for this specific transformation.

References

In Vivo Efficacy of 3-(3-Hydroxymethylphenyl)isonicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 3-(3-Hydroxymethylphenyl)isonicotinic acid derivatives and related isonicotinic acid analogs. This document summarizes available preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

While specific in vivo efficacy data for this compound derivatives remains limited in publicly accessible literature, this guide draws upon available information for structurally related isonicotinic acid and isoniazid (isonicotinic acid hydrazide) derivatives to provide a comparative framework. The focus is on their potential anticancer and anti-inflammatory activities, highlighting the therapeutic promise of this class of compounds.

Comparative In Vivo Efficacy

Isonicotinic acid derivatives have been investigated for a range of therapeutic applications, with in vivo studies primarily focusing on their anti-inflammatory and anticancer properties. The data presented below is a compilation from various studies on derivatives with substitutions on the pyridine ring or at the carboxylic acid functional group, providing insights into the potential efficacy of compounds like this compound.

Compound ClassTherapeutic AreaAnimal ModelKey Efficacy ParametersComparator(s)Reference
Isoniazid Derivatives Anti-inflammatoryCarrageenan-induced paw edema in ratsInhibition of paw edemaIndomethacin[1]
Nicotinic Acid Derivatives Anti-inflammatoryCarrageenan-induced arthritis in ratsReduction in inflammatory cytokines (TNF-α, IL-6)Ibuprofen[2]
Icotinib Derivatives Anticancer (Esophageal Squamous Carcinoma)Cell-line-derived xenografts in miceInhibition of tumor growthIcotinib[3]
3-Arylaminobenzofuran Derivatives (Tubulin Polymerization Inhibitors) Anticancer (Hepatocellular Carcinoma)Syngeneic hepatocellular carcinoma in miceInhibition of tumor growth, vascular disruptionCombretastatin A-4 phosphate[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for assessing anti-inflammatory and anticancer activities of isonicotinic acid derivatives.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw to induce localized edema.

    • Test compounds or the vehicle control are administered orally or intraperitoneally at a specified time before carrageenan injection.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A standard anti-inflammatory drug, such as indomethacin, is often used as a positive control.[1]

Tumor Xenograft Model (Anticancer)

Xenograft models are fundamental for evaluating the in vivo antitumor efficacy of novel compounds.

  • Cell Lines and Animal Model: Human cancer cell lines (e.g., esophageal squamous carcinoma cell lines KYSE70, KYSE410, KYSE450) are implanted into immunocompromised mice (e.g., nude mice).[3]

  • Procedure:

    • Cancer cells are injected subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapeutic agent) are administered according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intravenous).[3]

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis, such as histological examination or biomarker assessment.[3]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Isonicotinic acid derivatives may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the cyclooxygenase (COX) and cytokine signaling pathways.

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Inflammatory_Stimulus e.g., Carrageenan Cell Macrophage / Inflammatory Cell Inflammatory_Stimulus->Cell activates COX2 COX-2 Upregulation Cell->COX2 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) Cell->Cytokines Inflammation_Reduction Reduced Inflammation (Edema, Pain) COX2->Inflammation_Reduction leads to Cytokines->Inflammation_Reduction leads to Isonicotinic_Derivative Isonicotinic Acid Derivative Isonicotinic_Derivative->COX2 inhibits Isonicotinic_Derivative->Cytokines inhibits

Caption: Potential anti-inflammatory mechanism of isonicotinic acid derivatives.

General Experimental Workflow for In Vivo Anticancer Efficacy

The following diagram outlines a typical workflow for assessing the in vivo anticancer potential of a novel compound.

Anticancer_Workflow Start Compound Synthesis & In Vitro Screening Xenograft Tumor Cell Implantation (Xenograft Model) Start->Xenograft Grouping Randomization of Animals into Treatment Groups Xenograft->Grouping Treatment Compound Administration (Test, Control, Standard) Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Endpoint Analysis: Tumor Growth Inhibition, Histology, Biomarkers Monitoring->Endpoint

Caption: Standard workflow for in vivo anticancer efficacy testing.

References

Orthogonal Validation of 3-(3-Hydroxymethylphenyl)isonicotinic Acid's Biological Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a synthetic organic compound belonging to the pyridinecarboxylic acid class, a group of molecules known for a wide range of biological activities. The isonicotinic acid scaffold, in particular, is a well-established pharmacophore, most notably found in the anti-tuberculosis drug isoniazid. While the primary biological target of isoniazid is the enoyl-acyl carrier protein reductase (InhA) involved in mycobacterial mycolic acid synthesis, the specific molecular target of this compound is not definitively established in publicly available scientific literature. This guide aims to provide a framework for the orthogonal validation of its potential biological targets by comparing it with compounds known to act on related pathways, based on the activities of structurally similar molecules.

Putative Biological Targets and Alternative Compounds

Based on the activities of related isonicotinic and nicotinic acid derivatives, several potential biological targets can be postulated for this compound. This section outlines these putative targets and suggests alternative compounds for comparative studies.

Table 1: Putative Biological Targets and Alternative Compounds for Orthogonal Validation

Putative Biological TargetRationale for PostulationAlternative Compounds for Comparison
Enoyl-acyl carrier protein reductase (InhA) Structural similarity to isoniazid, a known InhA inhibitor.Isoniazid, Ethionamide
Cyclooxygenase (COX) Enzymes Isonicotinic acid derivatives have demonstrated anti-inflammatory properties, often mediated by COX inhibition.Ibuprofen, Celecoxib
Nicotinic Acetylcholine Receptors (nAChRs) Phenyl-substituted nicotinic acid derivatives have shown binding affinity for nAChRs.Nicotine, Epibatidine

Experimental Protocols for Orthogonal Validation

To elucidate the biological target of this compound, a multi-pronged experimental approach is necessary. Below are detailed protocols for key experiments to compare its activity with the suggested alternatives.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits the activity of putative target enzymes.

Protocol for InhA Inhibition Assay (Spectrophotometric):

  • Reagents: Purified recombinant M. tuberculosis InhA, NADH, 2-trans-dodecenoyl-CoA (DD-CoA), Triclosan (positive control), DMSO (vehicle control).

  • Procedure:

    • Prepare a reaction mixture containing InhA enzyme in assay buffer.

    • Add varying concentrations of this compound, isoniazid, or vehicle control.

    • Pre-incubate the enzyme with the compounds.

    • Initiate the reaction by adding NADH and DD-CoA.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each compound.

Protocol for COX-1/COX-2 Inhibition Assay (Fluorometric):

  • Reagents: Ovine COX-1 or human recombinant COX-2, Arachidonic acid, N-acetyl-p-aminophenol (APAP), Fluorometric probe (e.g., ADHP), Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Procedure:

    • Incubate the respective COX enzyme with the test compounds or controls.

    • Add arachidonic acid to initiate the reaction.

    • Add the fluorometric probe, which reacts with the prostaglandin G2 product to generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the percent inhibition and calculate IC50 values.

Radioligand Binding Assays

Objective: To assess the binding affinity of this compound to nicotinic acetylcholine receptors.

Protocol for nAChR Binding Assay:

  • Reagents: Membrane preparations from cells expressing specific nAChR subtypes (e.g., α4β2, α7), radiolabeled ligand (e.g., [³H]epibatidine), unlabeled competitor ligands (e.g., nicotine).

  • Procedure:

    • Incubate the membrane preparations with the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Generate competition binding curves and calculate the inhibition constant (Ki) for each compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Protocol for CETSA:

  • Cell Culture: Use a relevant cell line expressing the putative target protein.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clear understanding of the experimental logic and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_orthogonal Orthogonal Validation In_Vitro_Assays In Vitro Enzyme/ Receptor Assays Cell_Based_Assays Cell-Based Assays (e.g., Reporter Gene) In_Vitro_Assays->Cell_Based_Assays Identified Hit CETSA Cellular Thermal Shift Assay (CETSA) Cell_Based_Assays->CETSA Confirmed Activity Alternative_Compound_Testing Testing with Alternative Compounds CETSA->Alternative_Compound_Testing Target Engagement Knockdown_Studies Target Knockdown/ Knockout Studies CETSA->Knockdown_Studies Target Engagement Compound_of_Interest 3-(3-Hydroxymethylphenyl) isonicotinic acid Compound_of_Interest->In_Vitro_Assays

Caption: Experimental workflow for target identification and validation.

Caption: Putative signaling pathways for comparative analysis.

Data Presentation

The quantitative data generated from the aforementioned experiments should be summarized in clear, comparative tables to facilitate objective assessment.

Table 2: Comparative In Vitro Inhibitory Activity

CompoundInhA IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
This compound Experimental ValueExperimental ValueExperimental Value
IsoniazidReference ValueN/AN/A
IbuprofenN/AReference ValueReference Value
CelecoxibN/AReference ValueReference Value

Table 3: Comparative nAChR Binding Affinity

CompoundnAChR α4β2 Ki (nM)nAChR α7 Ki (nM)
This compound Experimental ValueExperimental Value
NicotineReference ValueReference Value
EpibatidineReference ValueReference Value

The orthogonal validation of a biological target for a novel compound is a critical step in drug discovery and development. For this compound, a systematic approach involving comparative in vitro and cellular assays against putative targets is recommended. By employing the experimental protocols and data analysis frameworks outlined in this guide, researchers can effectively elucidate its mechanism of action and validate its primary biological target. This will provide a solid foundation for further preclinical and clinical development.

Safety Operating Guide

Proper Disposal of 3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-Hydroxymethylphenyl)isonicotinic acid, ensuring the protection of laboratory personnel and the environment. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a review of your institution's specific waste disposal protocols and any available Safety Data Sheet (SDS) for the compound.

Hazard Assessment and Waste Characterization

Before beginning any disposal procedure, it is essential to characterize the waste. While a specific Safety Data Sheet for this compound was not identified, related compounds such as isonicotinic acid are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Environmental Protection Agency (EPA) classifies hazardous waste based on ignitability, corrosivity, reactivity, and toxicity.[4] All chemical waste must be managed in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).[4]

Key Disposal and Safety Parameters

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[3]
Waste Classification Assume hazardous unless confirmed otherwise by institutional EHS. Likely non-acute hazardous waste.[4][5]
Container Type Chemically compatible, leak-proof, and clearly labeled container. Plastic is often preferred over glass.[5][5]
Labeling "Hazardous Waste," full chemical name, hazard characteristics (e.g., irritant), and accumulation start date.[6][6]
Storage Designated Satellite Accumulation Area (SAA), away from incompatible materials.[6][6]
Disposal Method Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal. Do not dispose of down the drain or in regular trash.[7][7]

Experimental Protocol for Waste Collection and Disposal

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

Materials:

  • Waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Secondary containment bin

Procedure:

  • Container Preparation:

    • Select a clean, durable, and chemically compatible waste container. Ensure the container has a tight-fitting lid.[5]

    • Affix a "Hazardous Waste" label to the container.[6]

    • On the label, write the full chemical name: "this compound" and any other components of the waste stream with their approximate percentages.[5] Do not use abbreviations or chemical formulas.[5]

    • Indicate the potential hazards (e.g., "Irritant").[6]

  • Waste Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[6][8]

    • It is good practice to place the waste container in a secondary containment bin to prevent the spread of potential spills.

    • Keep the waste container closed except when adding waste.[6][7]

    • Do not mix incompatible waste streams in the same container.[5][6]

  • Full Container Management:

    • Once the container is full (do not overfill, 90% capacity is a good practice), record the date on the hazardous waste label.[6][8]

    • Ensure the lid is securely fastened.

    • Store the full container in the SAA for no longer than the period specified by your institution's policies (often with a maximum of one year for partially filled containers and a much shorter time for full containers).[6]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the hazardous waste.[7]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a specific contact person.[7]

  • Empty Container Disposal:

    • For containers that held this compound, they must be properly decontaminated before being disposed of as regular trash.

    • The first rinse of the container should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

    • After thorough rinsing and air-drying, deface or remove the hazardous waste label before placing the empty container in the appropriate recycling or trash receptacle.[9]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: This compound (Assume Hazardous/Irritant) ppe->characterize container Select & Label Compatible Waste Container characterize->container accumulate Accumulate Waste in SAA (Keep Container Closed) container->accumulate is_full Container Full? accumulate->is_full is_full->accumulate No date_seal Date and Seal Container is_full->date_seal Yes request_pickup Request EHS Pickup date_seal->request_pickup end End: Waste Removed request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are handling.

References

Personal protective equipment for handling 3-(3-Hydroxymethylphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(3-Hydroxymethylphenyl)isonicotinic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required to protect against potential splashes.[3][4]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[3][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against a broad range of chemicals.[4] Ensure to inspect gloves before use and change them frequently, especially after direct contact with the compound.[5]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.[4][6]
Respiratory Protection N95 or N100 RespiratorIf handling the compound as a powder and there is a risk of inhalation, a respirator is necessary.[4][5] All respirator use requires proper fit-testing and training.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Work Area prep_ppe->prep_setup handling_weigh 3. Weigh Compound prep_setup->handling_weigh handling_dissolve 4. Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate 5. Decontaminate Glassware handling_dissolve->cleanup_decontaminate cleanup_dispose 6. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 7. Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Methodologies:

  • Don PPE : Before entering the designated work area, put on all required personal protective equipment as specified in the table above.

  • Prepare Work Area : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6] Have all necessary equipment and reagents readily available to minimize movement and potential for spills.

  • Weigh Compound : If working with the solid form, carefully weigh the required amount in the fume hood to avoid generating and inhaling dust.[6]

  • Dissolve/Use in Reaction : Add the compound to the solvent or reaction mixture within the fume hood. Handle all solutions containing the compound with the same level of precaution.

  • Decontaminate Glassware : After the experiment, decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Dispose of Waste : Segregate and dispose of all waste materials according to the disposal plan outlined below.

  • Doff PPE : Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Protocol

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled Hazardous Waste ContainerCollect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Labeled Hazardous Waste Container for Organic AcidsCollect all solutions containing the compound in a designated, leak-proof container for acidic organic waste.[7] Do not pour down the drain.[6]
Contaminated Glassware N/ARinse glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as liquid hazardous waste. Then, wash the glassware according to standard laboratory procedures.

Always adhere to your institution's specific waste management guidelines and regulations. When in doubt, consult with your Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.